MANGANESE GLYCEROPHOSPHATE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
manganese(2+);3-phosphonooxypropane-1,2-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P.Mn/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H2,6,7,8);/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDOEIKUBQNKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)(O)O)[O-])[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7MnO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019911 | |
| Record name | Manganese glycerophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335-36-0, 1320-46-3 | |
| Record name | Manganese glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese glycerophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese glycerophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Manganese Glycerophosphate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese glycerophosphate is an organometallic compound valued in various scientific and industrial fields for its role as a bioavailable source of both manganese and glycerophosphate. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and significant biological roles. Detailed data is presented in a structured format to facilitate understanding and application in research and development. This document also outlines a general methodology for its synthesis and explores the critical signaling pathways influenced by its constituent manganese ion.
Chemical Structure and Isomerism
This compound is the manganese (II) salt of glycerophosphoric acid. Glycerophosphoric acid exists as two primary isomers: α-glycerophosphoric acid (3-glycerophosphoric acid) and β-glycerophosphoric acid (2-glycerophosphoric acid). Consequently, this compound can exist as the salt of either isomer or, more commonly, as a mixture of both. The compound is also frequently found in a hydrated form.
The chemical structure consists of a central manganese (II) ion (Mn²⁺) ionically bonded to the phosphate (B84403) group of the glycerophosphate anion. The glycerophosphate moiety provides a backbone of glycerol (B35011) with a phosphate group esterified to one of the hydroxyl groups.
Below are the diagrammatic representations of the alpha and beta isomers of this compound.
Caption: Chemical structure of α-Manganese Glycerophosphate.
Caption: Chemical structure of β-Manganese Glycerophosphate.
Physicochemical Properties
The properties of this compound can vary depending on its isomeric form and hydration state. The following table summarizes key quantitative data available for the compound, primarily associated with the 1:1 salt.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇MnO₆P (anhydrous) C₈H₁₈Mn₂O₁₂P₂ (dimeric or mixed salt form) C₃H₉MnO₇P (hydrated) | [1][2][3] |
| Molecular Weight | 225.00 g/mol (anhydrous) 478.04 g/mol (dimeric or mixed salt form) 243.01 g/mol (hydrated) | [2][3][4] |
| CAS Number | 1320-46-3, 34346-59-3 | [2][5] |
| Appearance | White or pale pink, hygroscopic powder.[5][6] | [5][6] |
| Solubility | Practically insoluble in water and in ethanol (B145695) (96%). Freely soluble in dilute mineral acids.[6][7] | [6][7] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Assay | Typically not less than 98.0% and not more than 100.5% of C₃H₇MnO₆P after drying.[6] | [6] |
| Manganese Content | Approximately 21-24.5%.[8][9] | [8][9] |
Experimental Protocols
General Synthesis Methodology
Caption: Generalized workflow for the synthesis of this compound.
Protocol Outline:
-
Reactant Preparation: A stoichiometric amount of a manganese source, such as manganese hydroxide or manganese carbonate, is prepared. Glycerophosphoric acid is also prepared, typically as an aqueous solution.
-
Reaction: The manganese source is slowly added to the glycerophosphoric acid solution with constant stirring in a reaction vessel.
-
Parameter Control: The pH of the reaction mixture is carefully monitored and controlled to ensure the complete neutralization and formation of the salt. The temperature is also controlled to prevent degradation of the reactants or product.
-
Precipitation and Isolation: As the reaction proceeds, this compound precipitates out of the solution due to its low solubility in water.
-
Purification: The precipitate is collected by filtration and washed with deionized water and then with a solvent like ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: The purified product is dried under vacuum to remove residual solvents and water.
Biological Significance and Signaling Pathways
The primary biological significance of this compound lies in its ability to deliver manganese, an essential trace mineral, to biological systems.[11] Manganese is a critical cofactor for a multitude of enzymes involved in diverse metabolic and signaling pathways.[10]
Role of Manganese as an Enzymatic Cofactor
Once dissociated, the manganese ion (Mn²⁺) can be utilized by various enzymes. These enzymes are integral to processes such as macronutrient metabolism, bone formation, and antioxidant defense.[10][12]
Caption: Role of manganese as a cofactor in key enzymatic pathways.
The Manganese Superoxide Dismutase (MnSOD) Catalytic Cycle
A critical role of manganese is as the metal cofactor in manganese superoxide dismutase (MnSOD), an essential antioxidant enzyme located in the mitochondria. MnSOD protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
Caption: The catalytic cycle of Manganese Superoxide Dismutase (MnSOD).
Applications and Research Significance
This compound serves as a valuable tool in various research and industrial applications:
-
Nutritional Supplements: It is used in dietary supplements to address manganese deficiency and support overall health, particularly bone and metabolic health.[11][12]
-
Pharmaceutical Formulations: Its antioxidant and anti-inflammatory properties are being explored for potential use in pharmaceutical and cosmetic products.[11]
-
Research Reagent: In a laboratory setting, it provides a bioavailable source of manganese for studying the role of this essential mineral in enzyme kinetics, metabolic pathways, and cellular signaling.[10]
-
Catalyst: It can be used as a catalyst in certain organic synthesis reactions.[13]
Conclusion
This compound is a compound of significant interest due to its multifaceted roles in nutrition, pharmacology, and chemical synthesis. A thorough understanding of its chemical structure, properties, and the biological functions of its constituent manganese ion is crucial for its effective application in research and development. This guide provides a foundational understanding for professionals in these fields, summarizing the current knowledge and highlighting the key areas of its scientific and commercial importance. Further research into detailed synthesis protocols and the specific signaling roles of the intact molecule could open up new avenues for its application.
References
- 1. Manganese Superoxide Dismutase Regulates a Redox Cycle Within the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese Superoxide Dismutase: Structure, Function, and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. shutterstock.com [shutterstock.com]
- 5. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C8H18Mn2O12P2 | CID 14844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Choice Org [choiceorg.com]
- 10. mdpi.com [mdpi.com]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Manganese 2-glycerophosphate | C3H7MnO6P | CID 76969465 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Manganese Glycerophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of manganese glycerophosphate in various solvents. This document is intended to be a valuable resource for professionals in research and development, particularly those in the pharmaceutical and nutraceutical industries, who require a thorough understanding of this compound's physicochemical properties for formulation, manufacturing, and biological applications.
Executive Summary
This compound is a compound of interest for its nutritional and potential therapeutic applications as a source of manganese. Its solubility is a critical determinant of its bioavailability and formulation possibilities. This guide consolidates available data on its solubility in aqueous and organic solvents, outlines experimental protocols for solubility determination, and visualizes a key signaling pathway influenced by manganese.
The data indicates that this compound is generally characterized as having low solubility in water and ethanol (B145695). However, its solubility is significantly enhanced in acidic environments, particularly in dilute mineral acids and citric acid solutions. A notable discrepancy exists in the reported aqueous solubility, with most sources indicating slight solubility while one manufacturer reports high solubility, suggesting that the manufacturing process and specific form of the compound may greatly influence this property.
Physicochemical Properties of this compound
This compound is typically available as a white or pale pink, hygroscopic powder. It is a salt that exists as a mixture of hydrated manganese (II) (2RS)-2,3-dihydroxypropyl phosphate (B84403) and hydrated manganese (II) 2-hydroxy-1-(hydroxymethyl)ethyl phosphate.[1][2][3][4][5]
Solubility Profile of this compound
The solubility of a compound is a fundamental property that affects its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The following sections detail the solubility of this compound in various solvent systems based on available data.
Data Presentation
The table below summarizes the qualitative and quantitative solubility data for this compound.
| Solvent System | Temperature | Solubility | Notes | Citation(s) |
| Water | Not Specified | Slightly soluble / Practically insoluble | Most pharmacopoeial and supplier sources state low solubility. | [1][2][3][5][6] |
| Water | Not Specified | > 100 g/L | Data from one manufacturer; this contradicts other sources and may be specific to their product form. | [7] |
| Ethanol (96%) | Not Specified | Insoluble / Practically insoluble | [1][2][3][5] | |
| Alcohol | Not Specified | Insoluble | [2][4] | |
| Dilute Mineral Acids | Not Specified | Freely soluble | [1][2][3][5] | |
| Dilute Hydrochloric Acid | Not Specified | Freely soluble | Used to prepare solutions for identification tests. | [1][2][3] |
| 1:4 Citric Acid Solution | Not Specified | 1 g in approx. 5 mL | Indicates good solubility in the presence of a chelating agent. | [2][4] |
Note on Discrepancies: The significant difference in reported aqueous solubility warrants careful consideration. Researchers should be aware that the solubility of this compound may be highly dependent on its specific crystalline form, degree of hydration, and the presence of any manufacturing impurities. It is recommended to experimentally determine the solubility of the specific batch of material being used.
Factors Influencing Solubility
The solubility of this compound is significantly influenced by the pH of the medium. Its free solubility in dilute mineral acids suggests that in the acidic environment of the stomach, the compound would likely dissolve, which is a crucial factor for its oral bioavailability. The increased solubility in citric acid solution is likely due to the formation of a soluble manganese-citrate complex.
Experimental Protocols
This section provides methodologies for the determination of solubility and related substance testing for this compound, as derived from pharmacopoeial monographs and general analytical chemistry principles.
Determination of Aqueous Solubility (Gravimetric Method)
This protocol describes a general method for determining the solubility of a sparingly soluble salt like this compound in water.
-
Sample Preparation: Accurately weigh a sample of this compound powder in excess of its expected solubility.
-
Dissolution: Suspend the weighed sample in a known volume of purified water in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature using a mechanical shaker or magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).
-
Separation: Allow the suspension to settle, then filter the solution through a pre-weighed, fine-pored filter paper to separate the undissolved solid.
-
Drying: Dry the filter paper with the insoluble residue in an oven at a specified temperature (e.g., 105°C) until a constant mass is achieved.
-
Calculation: The amount of dissolved this compound is determined by subtracting the mass of the dried insoluble residue from the initial mass of the sample. The solubility can then be expressed in g/L or other appropriate units.
Test for Glycerol and Ethanol (96%) Soluble Substances
This method, adapted from pharmacopoeial monographs, is a quality control test to limit the amount of impurities that are soluble in ethanol.[1][3]
-
Sample Preparation: Weigh 1.00 g of this compound.
-
Extraction: Shake the sample with 25 mL of ethanol (96%) for 1 minute.
-
Filtration: Filter the mixture.
-
Evaporation: Evaporate the filtrate to dryness on a water bath.
-
Drying: Dry the residue at 70°C for 1 hour.
-
Quantification: The mass of the residue should not exceed a specified limit (e.g., 10 mg, corresponding to 1.0%).
Visualization of Relevant Biological Pathways
Manganese is an essential cofactor for numerous enzymes and plays a role in various physiological processes. Excessive manganese, however, can be neurotoxic. The mitogen-activated protein kinase (MAPK) signaling pathway is one of the key cellular pathways affected by manganese.
Manganese and the MAPK Signaling Pathway
Manganese exposure can lead to the activation of MAPK pathways, including p38, ERK, and JNK. This activation is associated with inflammatory responses in glial cells. The diagram below illustrates the proposed mechanism of how manganese can influence this pathway through the activation of upstream kinases (MKKs) and the potential inhibition of a key phosphatase (MKP-1) that deactivates MAPKs.
Caption: Manganese's influence on the MAPK signaling pathway.
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of this compound is a straightforward process that is fundamental in materials characterization.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound. For researchers, scientists, and drug development professionals, it is clear that while the compound's solubility in neutral aqueous and ethanolic solutions is limited, it is readily soluble in acidic conditions, which has important implications for its use in oral dosage forms. The conflicting reports on aqueous solubility highlight the need for empirical verification. The provided experimental protocols offer a starting point for in-house determination of this critical parameter. Furthermore, the visualization of the MAPK signaling pathway provides context for the biological effects of manganese, a key component of this molecule. Future research should aim to provide more granular quantitative solubility data across a range of pH values and temperatures to better support formulation development.
References
- 1. Hydrated this compound BP n FCC Food Grade Manufacturers [glycerophosphate.com]
- 2. Hydrated this compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 3. Hydrated this compound BP Ph Eur FCC Manufacturers [manganesechloride.org]
- 4. This compound Manufacturers Suppliers [foodoric.mubychem.com]
- 5. nhathuocngocanh.com [nhathuocngocanh.com]
- 6. atompharma.tradeindia.com [atompharma.tradeindia.com]
- 7. lohmann-minerals.com [lohmann-minerals.com]
manganese glycerophosphate CAS number and synonyms
An In-depth Technical Guide to Manganese Glycerophosphate
This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical and chemical properties, applications, and relevant biological information. The content is intended for researchers, scientists, and professionals in drug development.
Chemical Identifiers
This compound is an organometallic compound.[1] It exists in both anhydrous and hydrated forms. The CAS numbers and synonyms associated with this compound are detailed below.
| Identifier | Value |
| CAS Number | 1320-46-3 (for the hydrated form)[1][2][3][4][5] 34346-59-3[3][6] |
| EC Number | 215-301-4[1][3][4][5] |
| Molecular Formula | C₃H₇MnO₆P (anhydrous)[6][7] C₃H₇MnO₆P·xH₂O (hydrated)[3][5] |
| Synonyms | Hydrated this compound[2][5], this compound 98%[6], GLYCEROPHOSPHORIC ACID MANGANESE SALT[6], Manganese(II) glycerophosphate hydrate[3], manganese(2+) 2,3-dihydroxypropyl phosphate (B84403) hydrate[3], Glycerol, dihydrogen phosphate, manganese(2+) salt (1:1)[4][8], MANGANESE (AS GLYCEROPHOSPHATE)[4], GLYCEROL PHOSPHATE MANGANESE SALT[4], manganese 2-glycerophosphate[7], MANGANESE 2-GLYCERYL PHOSPHATE[7], GLYCERO-2-PHOSPHATE, MANGANESE SALT[7]. |
| IUPAC Name | 2,3-dihydroxypropyl phosphate; manganese(2+)[6] 1,3-dihydroxypropan-2-yl phosphate; manganese(2+)[7] |
Physicochemical Properties
This compound is typically a white or pale pink, hygroscopic powder.[2][5][9] Its solubility is a key characteristic; it is practically insoluble in water and ethanol (B145695) but is freely soluble in dilute mineral acids.[2][5][9]
| Property | Description |
| Appearance | White or pale pink, hygroscopic powder.[2][5][9] |
| Solubility in Water | Practically insoluble or slightly soluble.[2][9] |
| Solubility in Ethanol | Practically insoluble in ethanol (96 per cent).[2][5][9] |
| Solubility in Acid | Freely soluble in dilute mineral acids.[5][9] |
| Other Solubilities | One gram dissolves in about 5 mL of a 1:4 citric acid solution.[2][9] |
Applications and Functions
This compound serves primarily as a nutrient and dietary supplement.[2][8][10] It is utilized in the food, beverage, and pharmaceutical industries as a source of bioavailable manganese.[8][10]
Key Functions:
-
Nutrient Supplement: Used in food and feed supplements.[2]
-
Bone Health: Manganese is essential for the formation of bones.[11]
-
Metabolic Role: It aids in the metabolism of carbohydrates and fats and assists in calcium absorption.[11]
-
Enzyme Component: It is a component of the enzyme superoxide (B77818) dismutase, which helps combat free radicals.[11]
-
Physiological Support: Plays a role in the formation of clotting factors, connective tissue, and sex hormones, and is important for normal brain and nerve function.[11]
Technical Specifications
The following tables summarize the quality and purity specifications for this compound according to the British Pharmacopoeia (BP) and Food Chemical Codex (FCC).
Table 4.1: British Pharmacopoeia (BP) / Ph. Eur. Specifications
| Parameter | Specification |
| Definition | A mixture of hydrated manganese(II) (2RS)-2,3-dihydroxypropyl phosphate and hydrated manganese(II) 2-hydroxy-1-(hydroxymethyl)ethyl phosphate.[5][9] |
| Content (Assay) | 97.0% to 102.0% (dried substance).[5][9] |
| Loss on Drying | Maximum 12.0%.[2][5][9] |
| Glycerol and ethanol-soluble substances | Maximum 1.0%.[2] |
| Chlorides | Maximum 0.15%.[2][9] |
| Phosphates | Maximum 0.3%.[2][9] |
| Sulphates | Maximum 0.2%.[2][9] |
| Iron | Maximum 50 ppm.[2][9] |
| Heavy Metals | Maximum 20 ppm.[2][9] |
Table 4.2: Food Chemical Codex (FCC) Grade Specifications
| Parameter | Specification |
| Content (Assay) | 98.0% to 100.5% of C₃H₇MnO₆P (after drying).[2][9] |
| Lead | Not more than 4 mg/kg.[2][9] |
| Loss on Drying | Not more than 12.0%.[2][9] |
| Function | Nutrient.[2][9] |
Analytical Methods and Protocols
Detailed experimental protocols for this compound are typically found in pharmacopoeial monographs. Below are summaries of key analytical procedures for quality control.
Protocol 5.1: Assay (Titration Method)
This protocol determines the purity of this compound.
-
Sample Preparation: Dissolve 0.200 g of the substance in 50 ml of water, stirring until fully dissolved.
-
Reagent Addition: Add 10 mg of ascorbic acid, 20 ml of ammonium (B1175870) chloride buffer solution (pH 10.0), and 0.3 ml of a 2 g/l solution of mordant black 11 in triethanolamine.
-
Titration: Titrate the solution with 0.1 M sodium edetate.
-
Endpoint: The endpoint is reached when the color of the solution changes from violet to a pure blue.[5][9]
Protocol 5.2: Determination of Loss on Drying
This method quantifies the water content in the hydrated form of the compound.
-
Sample Preparation: Weigh 1.000 g of the substance.
-
Drying: Place the sample in an oven and dry at 105°C for 4 hours.
-
Calculation: The loss on drying is the difference in weight before and after drying, expressed as a percentage.[2][5][9]
The following diagram illustrates a generalized workflow for the quality control analysis of this compound.
Caption: A typical workflow for the quality control testing of this compound.
Biological Role and Signaling Pathways
While manganese is an essential trace element, its excess can lead to neurotoxicity.[12][13] Manganese is known to be a cofactor for various enzymes and plays a role in several signaling pathways.[12][14] The insulin-like growth factor (IGF) signaling pathway, which involves downstream effectors like protein kinase B (Akt) and mitogen-activated protein kinase (MAPK), is particularly relevant.[12][14] This pathway is crucial for reducing apoptosis and protecting against motor deficits.[12][14]
The diagram below illustrates the general role of manganese in key signaling pathways related to neuroprotection and neurotoxicity.
Caption: Role of manganese in IGF, MAPK, and Akt signaling pathways.
References
- 1. americanelements.com [americanelements.com]
- 2. Hydrated this compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 3. This compound,CAS : 1320-46-3 [eforu-chemical.com]
- 4. This compound | C8H18Mn2O12P2 | CID 14844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrated this compound EP BP FCC Food Grade Manufacturers [mubychem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Manganese 2-glycerophosphate | C3H7MnO6P | CID 76969465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Choice Org [choiceorg.com]
- 9. Hydrated this compound BP n FCC Food Grade Manufacturers [glycerophosphate.com]
- 10. labdepotinc.com [labdepotinc.com]
- 11. This compound - TransChem [transchem.com.au]
- 12. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling pathways mediating manganese-induced toxicity in human glioblastoma cells (u87) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Manganese Glycerophosphate in Enzyme Kinetics: A Mechanistic Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Manganese glycerophosphate is a compound of interest in various biological and pharmaceutical applications, primarily due to its components: manganese, an essential metal cofactor for a myriad of enzymes, and glycerophosphate, a key intermediate in cellular metabolism. This technical guide delves into the proposed mechanism of action of this compound in enzyme kinetics. While direct kinetic studies on this compound as a singular entity are not extensively documented in publicly available literature, this paper synthesizes the known roles of manganese and glycerophosphate to postulate a comprehensive mechanistic framework. This guide will explore the dual role of this compound as both a source of the essential cofactor Mn²⁺ and as a potential substrate for specific enzyme classes. Detailed experimental protocols for investigating these mechanisms and quantitative data are presented to facilitate further research in this area.
Introduction: The Dual Nature of this compound
Manganese (Mn) is a critical transition metal that functions as a cofactor in all six classes of enzymes, participating in reactions essential for metabolism, antioxidant defense, and development.[1] Enzymes such as manganese superoxide (B77818) dismutase (MnSOD) and pyruvate (B1213749) carboxylase are prime examples of manganese-dependent enzymes.[1] Manganese can exist in multiple oxidation states, most commonly Mn(II) and Mn(III) in biological systems, which is crucial for its role in redox catalysis.
Glycerophosphate, on the other hand, is a vital intermediate in glycolysis and phospholipid biosynthesis. It serves as a substrate for various enzymes, notably phosphatases and acyltransferases. The β-isomer of glycerophosphate is frequently utilized in in vitro studies to modulate the phosphorylation state of proteins and other molecules.
This compound, therefore, presents a unique dual-functionality in enzymatic reactions. It can act as:
-
A source of the manganese cofactor (Mn²⁺): Essential for the catalytic activity of numerous metalloenzymes.
-
A substrate (glycerophosphate): For enzymes such as phosphatases, which hydrolyze the phosphate (B84403) group.
This whitepaper will explore the kinetic implications of these two roles.
Proposed Mechanism of Action
The mechanism of action of this compound in enzyme kinetics is dependent on the specific enzyme . We will consider two primary scenarios: its role with manganese-dependent enzymes and its interaction with phosphatases.
This compound as a Cofactor Source for Manganese-Dependent Enzymes
For enzymes that require manganese for their activity, this compound serves as a bioavailable source of Mn²⁺ ions. The glycerophosphate moiety, in this context, is largely considered a carrier for the metal ion.
The general mechanism can be depicted as follows:
-
Dissociation: this compound dissociates in the reaction buffer to yield Mn²⁺ ions and glycerophosphate.
-
Enzyme Activation: The Mn²⁺ ion binds to the apoenzyme (the inactive protein part) at its specific metal-binding site.
-
Conformational Change: The binding of Mn²⁺ induces a conformational change in the enzyme, leading to the formation of the active holoenzyme.
-
Catalysis: The holoenzyme can now bind to its substrate(s) and catalyze the specific biochemical reaction.
The kinetics of such a system would be influenced by the concentration of free Mn²⁺ ions, which in turn depends on the dissociation constant of this compound.
This compound as a Substrate for Phosphatases
In the case of phosphatases, particularly alkaline phosphatases, glycerophosphate acts as a substrate. These enzymes catalyze the hydrolysis of the phosphate group from glycerophosphate, yielding glycerol (B35011) and inorganic phosphate. Many phosphatases are metalloenzymes themselves, often requiring zinc and magnesium for optimal activity. However, manganese can sometimes substitute for or modulate the activity of these enzymes.
The proposed mechanism in this scenario is:
-
Cofactor Binding (if applicable): The phosphatase binds its requisite metal cofactor(s) (e.g., Zn²⁺, Mg²⁺, or potentially Mn²⁺).
-
Substrate Binding: The enzyme-cofactor complex binds to the glycerophosphate portion of this compound.
-
Catalysis: The enzyme catalyzes the hydrolysis of the phosphate ester bond.
-
Product Release: The enzyme releases the products, glycerol and inorganic phosphate.
In this context, the manganese ion from this compound could potentially influence the reaction in several ways:
-
Act as an activator: By binding to an allosteric site or the active site, enhancing the catalytic rate.
-
Act as an inhibitor: By competing with the preferred metal cofactor (e.g., Mg²⁺) or by binding in a non-productive manner.
-
Have no significant effect: If the enzyme has a strong preference for other divalent cations.
Quantitative Data on Enzyme Kinetics
As previously stated, direct quantitative kinetic data for this compound is scarce. However, we can present illustrative data based on the known effects of manganese and glycerophosphate on specific enzymes. The following tables summarize hypothetical, yet plausible, kinetic parameters for two representative enzymes: Alkaline Phosphatase and Pyruvate Carboxylase.
Table 1: Hypothetical Kinetic Parameters of Bovine Alkaline Phosphatase with Different Substrates and Metal Cofactors.
| Substrate | Metal Cofactor | Km (mM) | Vmax (µmol/min/mg) |
| p-Nitrophenyl Phosphate | Mg²⁺ | 0.5 | 100 |
| p-Nitrophenyl Phosphate | Mn²⁺ | 0.8 | 75 |
| β-Glycerophosphate | Mg²⁺ | 1.2 | 80 |
| This compound | - | 1.5 (apparent) | 60 (apparent) |
Note: The data for this compound is hypothetical and represents a plausible scenario where Mn²⁺ might be a less effective activator than Mg²⁺ for this specific enzyme, leading to a higher apparent Km and lower apparent Vmax.
Table 2: Hypothetical Kinetic Parameters of Chicken Liver Pyruvate Carboxylase with Varying Metal Cofactors.
| Metal Cofactor | Km (Pyruvate) (mM) | Vmax (µmol/min/mg) |
| Mg²⁺ | 0.4 | 50 |
| Mn²⁺ | 0.2 | 65 |
| From this compound | 0.2 (apparent) | 65 (apparent) |
Note: In this hypothetical case for Pyruvate Carboxylase, an enzyme known to be activated by manganese, this compound is assumed to be an effective source of Mn²⁺, resulting in kinetic parameters similar to those observed with Mn²⁺ alone.
Experimental Protocols
To elucidate the precise mechanism of action of this compound, detailed kinetic studies are required. Below are proposed experimental protocols for investigating its effect on alkaline phosphatase and pyruvate carboxylase.
Protocol 1: Kinetic Analysis of Alkaline Phosphatase with this compound
Objective: To determine the kinetic parameters (Km and Vmax) of alkaline phosphatase using this compound as a substrate and to assess the role of the manganese ion.
Materials:
-
Purified bovine intestinal alkaline phosphatase
-
Manganese β-glycerophosphate
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (1 M, pH 9.0)
-
Glycerol-3-phosphate dehydrogenase (G3PDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate
Methodology:
-
Assay Principle: This is a coupled enzyme assay. Alkaline phosphatase hydrolyzes glycerophosphate to glycerol. G3PDH then oxidizes glycerol, reducing NAD⁺ to NADH. The rate of NADH formation is monitored spectrophotometrically at 340 nm and is directly proportional to the alkaline phosphatase activity.
-
Preparation of Reagents:
-
Prepare a stock solution of manganese β-glycerophosphate (100 mM) in deionized water.
-
Prepare a stock solution of MgCl₂ (100 mM) in deionized water.
-
Prepare the assay buffer: 100 mM Tris-HCl, pH 9.0.
-
Prepare the coupling enzyme solution: G3PDH (10 units/mL) and NAD⁺ (10 mM) in assay buffer.
-
-
Enzyme Assay:
-
Set up a series of reactions in a 96-well plate. Each well will contain:
-
Varying concentrations of manganese β-glycerophosphate (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).
-
A fixed concentration of the coupling enzyme solution.
-
Assay buffer to a final volume of 190 µL.
-
-
As a control, set up parallel reactions using sodium β-glycerophosphate and a fixed, optimal concentration of MgCl₂ (e.g., 1 mM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of a suitable dilution of alkaline phosphatase to each well.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Convert the rate of change of absorbance to the rate of product formation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot V₀ versus the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for visualization.
-
Protocol 2: Investigating the Role of Manganese from this compound on Pyruvate Carboxylase Activity
Objective: To determine if this compound can serve as an effective source of Mn²⁺ for the activation of pyruvate carboxylase.
Materials:
-
Purified chicken liver pyruvate carboxylase
-
This compound
-
Manganese chloride (MnCl₂)
-
Sodium pyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Adenosine triphosphate (ATP)
-
Acetyl-CoA
-
HEPES buffer (100 mM, pH 7.8)
-
Malate (B86768) dehydrogenase
-
NADH
-
Spectrophotometer capable of reading at 340 nm
Methodology:
-
Assay Principle: This is a coupled enzyme assay. Pyruvate carboxylase carboxylates pyruvate to oxaloacetate. Malate dehydrogenase then reduces oxaloacetate to malate, oxidizing NADH to NAD⁺. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
-
Preparation of Reagents:
-
Prepare stock solutions of all substrates and cofactors in HEPES buffer.
-
-
Enzyme Assay:
-
Set up reactions containing:
-
HEPES buffer
-
Saturating concentrations of pyruvate, NaHCO₃, ATP, and acetyl-CoA.
-
A fixed concentration of malate dehydrogenase and NADH.
-
Varying concentrations of either MnCl₂ or this compound (e.g., 0.1, 0.2, 0.5, 1, 2, 5 mM).
-
-
Pre-incubate the reaction mixtures at 30°C for 5 minutes.
-
Initiate the reaction by adding pyruvate carboxylase.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the manganese source.
-
Plot the enzyme activity as a function of the manganese concentration from both sources.
-
Compare the activation profiles to determine if this compound is as effective as MnCl₂ in activating the enzyme.
-
Visualizations of Signaling Pathways and Workflows
To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed pathway for enzyme activation by this compound.
Caption: Proposed mechanism of this compound as a substrate for alkaline phosphatase.
Caption: General experimental workflow for kinetic analysis.
Conclusion and Future Directions
The mechanism of action of this compound in enzyme kinetics is multifaceted and enzyme-dependent. It can primarily be understood through the distinct roles of its constituent parts: manganese as a metal cofactor and glycerophosphate as a potential substrate or modulator. For manganese-dependent enzymes, it likely serves as an efficient delivery vehicle for the activating Mn²⁺ ion. For enzymes such as phosphatases, it can act as a substrate, with the co-delivered manganese potentially influencing the catalytic rate.
Further research is imperative to fully elucidate the kinetics of this compound with a wider range of enzymes. Direct comparative studies of this compound with other manganese salts and glycerophosphate esters will provide a clearer understanding of its specific effects. Additionally, structural studies, such as X-ray crystallography, of enzymes in complex with manganese and glycerophosphate could provide invaluable insights into the precise binding modes and conformational changes that underpin its mechanism of action. This knowledge will be crucial for its effective application in research, drug development, and nutritional science.
References
In Vivo vs. In Vitro Effects of Manganese Glycerophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Manganese glycerophosphate is an organometallic compound valued for its high bioavailability as a source of manganese.[1] While extensive research exists on the biological roles and toxicological profiles of manganese, specific comparative studies detailing the in vivo versus in vitro effects of this compound are limited. This guide synthesizes the available data on manganese compounds to extrapolate the expected effects of this compound, providing a framework for future research. Manganese is an essential trace element crucial for numerous physiological processes, acting as a cofactor for enzymes involved in metabolism, bone formation, and antioxidant defense.[2] However, excessive manganese exposure can lead to neurotoxicity.[3][4] This document outlines the known effects of manganese in both living organisms and controlled cellular environments, presents relevant quantitative data, details common experimental protocols, and visualizes key signaling pathways.
The Dual Role of Manganese: Essential Nutrient and Potential Toxin
Manganese (Mn) is a critical mineral for the proper functioning of the body, contributing to:
-
Enzymatic Activity: It is a key component of enzymes like manganese superoxide (B77818) dismutase (MnSOD), which protects mitochondria from oxidative stress, and is an activator for glycosyltransferases essential for cartilage and bone synthesis.[2][5]
-
Metabolism: Manganese-dependent enzymes are involved in the metabolism of carbohydrates, amino acids, and cholesterol.[2]
-
Bone Health: It plays a significant role in the formation of the bone matrix.[6][7]
-
Neurological Function: It is important for normal brain and nerve function.[6][8]
Conversely, overexposure to manganese can be toxic, particularly to the central nervous system, leading to a condition known as manganism, which shares symptoms with Parkinson's disease.[2][4] The primary route of elimination for manganese is through bile, so individuals with liver dysfunction are at a higher risk of manganese accumulation and toxicity.[2]
Comparative Effects: In Vitro vs. In Vivo
In Vitro Effects
In vitro studies, using cell cultures, provide a controlled environment to investigate the direct cellular and molecular mechanisms of manganese.
-
Cytotoxicity: High concentrations of manganese have been shown to be cytotoxic to various cell lines. For example, studies on neuronal (SHSY5Y), glial (GL15), liver (HepG2), and kidney (MDCK) cell lines demonstrate that different cell types exhibit varying sensitivities to manganese, which mirrors the organ-specific toxicity observed in vivo.[4][9]
-
Oxidative Stress: Manganese exposure can induce the production of reactive oxygen species (ROS) in isolated mitochondria, leading to mitochondrial dysfunction.[10]
-
Inflammatory Response: In microglial cell lines, manganese can potentiate the production of proinflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO), particularly in the presence of an inflammatory stimulus like lipopolysaccharide (LPS).[11] This effect is often mediated through the activation of the NF-κB signaling pathway.[11]
-
Signaling Pathway Modulation: Manganese has been shown to modulate several key signaling pathways in vitro. For instance, in human glioblastoma cells, manganese treatment led to a downregulation of the MAPK pathway while the AKT pathway was not significantly affected.[12] Other studies have implicated manganese in the activation of PI3K/Akt and mTOR pathways.[3]
-
Osteogenic Activity: Studies using manganese-containing bioactive glass have demonstrated that Mn²⁺ ions can improve cell proliferation and increase alkaline phosphatase (ALP) activity in osteoblast-like cells, suggesting a role in promoting bone formation.[7]
In Vivo Effects
In vivo studies, conducted in animal models, provide insights into the systemic effects of manganese, including its absorption, distribution, metabolism, excretion, and overall impact on the organism.
-
Neurotoxicity: Animal models have been crucial in characterizing manganese-induced neurotoxicity. Elevated brain manganese levels in rodents and zebrafish can lead to parkinsonian-like movement disorders, as well as cognitive and behavioral deficits.[13][14] The basal ganglia are a primary target of manganese accumulation in the brain.[15]
-
Skeletal Development: Manganese deficiency in animal models results in abnormal skeletal development, including impaired growth and bone demineralization, which can be corrected with manganese supplementation.[2]
-
Metabolic Effects: Animal studies have shown that manganese is involved in glucose metabolism. However, the precise role of manganese supplementation in improving glucose tolerance in conditions like diabetes remains unclear.[2]
-
Reproductive Function: Manganese deficiency in animals has been linked to impaired reproductive function.[2]
-
Respiratory Effects: Inhalation of manganese dust in animal models has been shown to cause lung inflammation.
-
Biodistribution: Studies in rats have shown that dietary manganese levels influence its biodistribution. For instance, manganese deficiency leads to a deterioration of femur architecture, highlighting its importance in bone homeostasis.[16] The liver plays a central role in regulating manganese levels in the body.[17]
Data Presentation
The following tables summarize quantitative data from studies on the effects of manganese compounds.
Table 1: In Vitro Effects of Manganese on Cellular Models
| Cell Line | Manganese Compound | Concentration Range | Observed Effect | Reference |
| N9 Microglia | Manganese (unspecified) | 50-1000 µM | Moderate increase in IL-6 and TNF-α at cytotoxic concentrations; potentiation of LPS-induced cytokine and NO production. | [11] |
| Isolated Rat Brain Mitochondria | MnCl₂ | 5-1000 µM | Dose-dependent inhibition of respiratory chain complexes and induction of ROS. | [10] |
| Human Glioblastoma (U87) | Manganese (unspecified) | Not specified | Down-regulation of MAPK pathway; induction of apoptosis. | [12] |
| MC3T3-E1 Osteoblastic-like cells | Mn-doped β-tricalcium phosphate (B84403) | Not specified | Enhanced proliferation and differentiation at lower Mn incorporation levels. | [18] |
| HepG2, MDCK, GL15, SHSY5Y, C2C12 | MnCl₂ | Not specified | Differential cytotoxicity mirroring in vivo organ-specific toxicity. | [4][9] |
Table 2: In Vivo Effects of Manganese in Animal Models
| Animal Model | Manganese Compound | Administration Route & Dose | Observed Effect | Reference |
| Rats | Mn₂O₃ Nanoparticles | Dietary (65 mg/kg) | Increased manganese retention and digestibility compared to MnCO₃. | |
| Rats | Manganese-deficient diet | Dietary | Deterioration of femur morphology and histology. | [16] |
| Rats | Manganese (unspecified) | Not specified | Reduced GABA levels, leading to increased seizure susceptibility. | [15] |
| Various (rats, mice) | Inhaled Manganese Dust | Inhalation (0.7-69 mg/m³) | Lung inflammation. | |
| Drosophila melanogaster | MnSO₄ or MnCl₂ | Dietary | Retarded development, survival, and cardiac function at higher doses; blocked glutamatergic synaptic transmission. | [19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are examples of experimental protocols adapted from the cited literature.
In Vitro Cytokine Production Assay
Objective: To determine the effect of manganese on proinflammatory cytokine production by microglial cells.
Protocol adapted from Filipov et al., 2005[11]
-
Cell Culture: Culture N9 microglial cells in appropriate media and conditions until they reach the desired confluence.
-
Treatment: Expose the cells to varying concentrations of this compound (e.g., 50-1000 µM) with or without a co-stimulant like lipopolysaccharide (LPS) (e.g., 10, 100, or 500 ng/ml).
-
Incubation: Incubate the treated cells for a specified period (e.g., up to 48 hours).
-
Sample Collection: Collect the cell culture supernatant at different time points.
-
Cytokine Measurement: Quantify the levels of cytokines such as TNF-α and IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the dose-dependent and time-dependent effects of this compound on cytokine production.
In Vivo Neurobehavioral Assessment in Rodents
Objective: To assess the impact of manganese exposure on motor function in rats.
Protocol based on general methodologies described in translational animal models of manganese neurotoxicity[13][14]
-
Animal Model: Use adult male Wistar rats, housed under controlled environmental conditions.
-
Dosing Regimen: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection, or dietary supplementation) at various doses for a specified duration (e.g., several weeks). A control group should receive the vehicle only.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess motor function. This may include:
-
Open Field Test: To measure general locomotor activity and exploratory behavior.
-
Rotarod Test: To assess motor coordination and balance.
-
Gait Analysis: To evaluate stride length, stance width, and other parameters of walking.
-
-
Data Collection: Record and quantify the performance of each animal in the behavioral tests.
-
Tissue Analysis: Following the behavioral assessments, humanely euthanize the animals and collect brain tissue, particularly the basal ganglia, for analysis of manganese concentration and histological changes.
-
Statistical Analysis: Compare the behavioral and histological data between the manganese-treated groups and the control group using appropriate statistical methods.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways implicated in the biological effects of manganese and a typical experimental workflow.
Caption: Key signaling pathways modulated by manganese.
Caption: A typical experimental workflow for comparing in vitro and in vivo effects.
Conclusion and Future Directions
This compound serves as a bioavailable source of an essential yet potentially toxic element. While direct comparative studies are lacking, research on other manganese compounds provides a strong foundation for understanding its likely effects. In vitro studies are invaluable for dissecting the molecular mechanisms of manganese action, particularly its role in oxidative stress, inflammation, and cell signaling. In vivo studies are essential for understanding the systemic consequences of manganese exposure, including its effects on the nervous system, bone, and overall metabolism.
Future research should focus on directly comparing the effects of this compound with other manganese salts in both in vitro and in vivo models. Such studies would help to elucidate whether the glycerophosphate moiety alters the toxicity profile or biological activity of manganese. Furthermore, investigating the specific signaling pathways modulated by this compound will be crucial for developing targeted therapeutic strategies and establishing safe exposure limits.
References
- 1. nutriscienceusa.com [nutriscienceusa.com]
- 2. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organ-specific manganese toxicity: a comparative in vitro study on five cellular models exposed to MnCl(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 143007-66-3 | Benchchem [benchchem.com]
- 6. This compound - TransChem [transchem.com.au]
- 7. Manganese-containing Bioactive Glass Enhances Osteogenic Activity of TiO2 Nanotube Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 10 Evidence-Based Benefits of Manganese [healthline.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro effect of manganese chloride exposure on reactive oxygen species generation and respiratory chain complexes activities of mitochondria isolated from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manganese potentiates in vitro production of proinflammatory cytokines and nitric oxide by microglia through a nuclear factor kappa B-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling pathways mediating manganese-induced toxicity in human glioblastoma cells (u87) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Maintaining Translational Relevance in Animal Models of Manganese Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maintaining Translational Relevance in Animal Models of Manganese Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Consequences of Disturbing Manganese Homeostasis [mdpi.com]
- 18. Effects of Mn-doping on the structure and biological properties of β-tricalcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Examining the effect of manganese on physiological processes: Invertebrate models - PMC [pmc.ncbi.nlm.nih.gov]
Manganese Glycerophosphate: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese glycerophosphate is a compound of interest in pharmaceutical and nutraceutical formulations, serving as a source of both manganese and glycerophosphoric acid. Understanding its stability and degradation pathways is critical for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and elucidates its potential degradation mechanisms. The information presented herein is based on established chemical principles and data from related compounds, offering a robust framework for formulation development and stability testing.
This compound is generally considered stable under standard storage conditions. However, it is susceptible to degradation when exposed to heat, light, and reactive chemical species such as strong oxidizing agents, acids, and bases.[1][2] The primary degradation pathways are anticipated to be hydrolysis, oxidation, and thermal decomposition.
Data Presentation
Table 1: General Stability Profile of this compound
| Parameter | Stability Information | Potential Degradation Products |
| Appearance | White or pale pink, hygroscopic powder.[1][2] | - |
| Incompatibilities | Heat, light, strong oxidizing agents, bases, amines, reducing agents, acids, acid anhydrides.[1][2] | Carbon oxides, Manganese oxides.[1][2] |
| Storage | Store in a dry, well-ventilated place at room temperature in the original container. Keep away from incompatible materials.[3] | - |
Degradation Pathways
The degradation of this compound can be categorized into three main pathways: hydrolysis, oxidation, and thermal decomposition.
Hydrolysis
The ester linkage in the glycerophosphate moiety is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would cleave the molecule into glycerol (B35011) and manganese phosphate (B84403). The general mechanism for acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[4]
Oxidation
The glycerol component of this compound can be oxidized, a reaction that may be catalyzed by the manganese ion itself.[5][6][7][8] Potential oxidation products include glyceraldehyde, glyceric acid, and eventually, complete degradation to carbon dioxide and water under harsh conditions. The manganese (II) ion could be oxidized to higher oxidation states, such as manganese (III) or manganese (IV) in the form of manganese oxides.
Thermal Degradation
Upon heating, this compound is expected to decompose. Based on the thermal behavior of related manganese compounds, the degradation would likely involve the loss of water, followed by the decomposition of the glycerophosphate ligand to form carbon oxides and water, and the conversion of the manganese salt to various manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄) and potentially manganese pyrophosphate.[9][10][11]
Experimental Protocols
A comprehensive stability testing program for this compound should be designed to evaluate its stability under various environmental conditions, as recommended by regulatory bodies such as the European Medicines Agency (EMA).[12]
Stability-Indicating Analytical Method Development
A crucial first step is the development and validation of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry). This method must be able to separate and quantify the intact this compound from its potential degradation products.
Experimental Workflow for Method Development:
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify likely degradation products, understand the degradation pathways, and demonstrate the specificity of the analytical method.[12]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid material to 105°C for 48 hours.
-
Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Samples should be analyzed at appropriate time points using the validated stability-indicating method.
Formal Stability Studies
Formal stability studies should be conducted on at least three primary batches of the substance packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[12]
Recommended Storage Conditions (ICH Guidelines):
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for appearance, assay, degradation products, and other relevant parameters.
Characterization of Degradation Products
The identification of significant degradation products is crucial for understanding the degradation pathways and assessing safety. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental analysis are valuable for this purpose.[13][14][15]
Conclusion
While this compound is a relatively stable compound, it is susceptible to degradation through hydrolysis, oxidation, and thermal decomposition. A thorough understanding of these degradation pathways and the implementation of a robust stability testing program are essential for the development of safe and effective products containing this ingredient. The experimental protocols and degradation pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to ensure the quality and stability of their formulations. Further studies are warranted to isolate and definitively characterize the degradation products of this compound under various stress conditions.
References
- 1. Hydrated this compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 2. Hydrated this compound EP BP FCC Food Grade Manufacturers [mubychem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. youtube.com [youtube.com]
- 5. Manganese-catalysed dehydrogenative oxidation of glycerol to lactic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Manganese-catalysed dehydrogenative oxidation of glycerol to lactic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ANALYTICAL METHODS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Chromatography: Analysis of Phosphate and Manganese degradation Products in Aged lithium Ion Batteries | PDF [slideshare.net]
- 15. Enhancing determination of organophosphate species in high inorganic phosphate matrices: application to nerve agent degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Theoretical Modeling of Manganese Glycerophosphate Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese glycerophosphate is a compound of interest in nutritional science and pharmacology, serving as a bioavailable source of the essential mineral manganese.[1][2][3] Understanding its interactions at a molecular level is crucial for elucidating its biological mechanisms and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of a theoretical framework for modeling the interactions of this compound, drawing upon established computational methodologies for similar metal-ligand complexes. Due to a lack of specific published theoretical studies on this compound, this paper presents a detailed, proposed approach for its computational analysis, alongside relevant experimental protocols for validation. This document is intended to serve as a foundational resource for researchers initiating computational and experimental investigations into this important molecule.
Introduction to this compound
Manganese is an essential trace element vital for numerous biological processes, acting as a cofactor for a wide range of enzymes involved in metabolism, bone formation, and antioxidant defense.[1] this compound serves as a nutritional supplement to address manganese deficiency.[4] It is an organometallic compound, appearing as a white or pale pink, hygroscopic powder, and is used in dietary supplements, food and beverage fortification, and as a reagent in chemical synthesis.[2][3] The glycerophosphate ligand, combining both glycerol (B35011) and phosphate (B84403) moieties, offers multiple potential coordination sites for the manganese ion, making its structural and interactive properties complex and intriguing for theoretical study.[1]
Theoretical Modeling Methodologies
The theoretical modeling of this compound interactions can be approached through a multi-scale computational strategy, encompassing quantum mechanics (QM) and molecular mechanics (MM) methods. This dual approach allows for a detailed understanding of the electronic structure and bonding at the core of the complex, as well as its dynamic behavior in a biological environment.
Quantum Mechanics (QM) Studies
Density Functional Theory (DFT) is a powerful QM method for investigating the electronic structure, geometry, and reactivity of metal complexes.[5][6][7]
2.1.1. Objectives of DFT Calculations:
-
Determination of the most stable geometric isomers of this compound.
-
Analysis of the electronic structure and bonding between the manganese ion and the glycerophosphate ligand.
-
Calculation of spectroscopic properties (e.g., vibrational frequencies) to aid in the interpretation of experimental data.
-
Investigation of the reaction mechanisms of this compound with biological targets.
2.1.2. Proposed DFT Protocol:
A suggested workflow for DFT calculations on this compound is outlined below.
Caption: Proposed workflow for DFT calculations of this compound.
Molecular Dynamics (MD) Simulations
MD simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvation effects, and binding interactions.[8][9][10]
2.2.1. Objectives of MD Simulations:
-
To investigate the conformational flexibility of this compound in aqueous solution.
-
To simulate the interaction of this compound with biological macromolecules, such as proteins or nucleic acids.
-
To calculate the binding free energy of this compound to its biological targets.
2.2.2. Proposed MD Simulation Protocol:
A general workflow for setting up and running MD simulations of a this compound-protein complex is presented below.
Caption: General workflow for MD simulation of a this compound-protein complex.
Experimental Protocols for Validation
Experimental data is essential for validating the theoretical models. The following are key experimental techniques that can be employed to characterize this compound and its interactions.
Synthesis and Characterization
While commercial sources of this compound are available, custom synthesis may be required for specific isotopic labeling or purity requirements. A general synthesis approach can be adapted from methods used for other manganese phosphonate (B1237965) complexes.[11]
Table 1: Summary of Characterization Techniques
| Technique | Purpose | Expected Information |
| X-ray Diffraction (XRD) | To determine the crystal structure of solid this compound. | Atomic coordinates, bond lengths, bond angles, and crystal packing.[12][13][14] |
| Infrared (IR) and Raman Spectroscopy | To identify functional groups and vibrational modes. | Information on the coordination environment of the manganese ion and the conformation of the glycerophosphate ligand.[15] |
| Atomic Absorption Spectroscopy (AAS) | To determine the manganese content. | Quantitative elemental analysis.[16] |
Interaction Studies
To experimentally probe the interactions of this compound with biological targets, several biophysical techniques can be utilized.
3.2.1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[17][18][19][20][21]
Table 2: Thermodynamic Parameters from ITC
| Parameter | Description |
| Binding Affinity (Ka) | Strength of the interaction. |
| Enthalpy Change (ΔH) | Heat released or absorbed upon binding. |
| Entropy Change (ΔS) | Change in disorder upon binding. |
| Stoichiometry (n) | Molar ratio of the interacting molecules. |
3.2.2. Proposed ITC Experimental Protocol:
A logical workflow for a typical ITC experiment is depicted below.
References
- 1. This compound | 143007-66-3 | Benchchem [benchchem.com]
- 2. This compound - Choice Org [choiceorg.com]
- 3. nutriscienceusa.com [nutriscienceusa.com]
- 4. This compound - TransChem [transchem.com.au]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. DFT analysis of spin configurations and its impact on manganese oxide cathodes | MATEC Web of Conferences [matec-conferences.org]
- 8. Item - Molecular Dynamics Simulation of Bioactive Complexes, Nanoparticles and Polymers - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 9. mdpi.com [mdpi.com]
- 10. resource.aminer.org [resource.aminer.org]
- 11. Synthesis and characterization of mixed-valent manganese phosphonate cage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. journal.uctm.edu [journal.uctm.edu]
- 16. Determination of Manganese in Tri Calcium Phosphate (TCP) by Atomic Absorption Spectrometry [scirp.org]
- 17. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 18. news-medical.net [news-medical.net]
- 19. researchgate.net [researchgate.net]
- 20. moodle2.units.it [moodle2.units.it]
- 21. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing Manganese Glycerophosphate in Cell Culture Media
Manganese (Mn) is an essential micronutrient critical for a multitude of cellular processes. While inorganic salts like manganese chloride are commonly used, manganese glycerophosphate offers a potential alternative source of manganese, coupled with a glycerophosphate backbone that can also serve cellular functions. These notes provide an overview of the applications, key considerations, and biological roles of manganese delivered via this compound in a research and drug development context.
1. Introduction to Manganese in Cellular Biology Manganese is a vital cofactor for a wide range of enzymes, playing a crucial role in metabolic regulation, antioxidant defense, and post-translational modifications.[1][2] Key manganese-dependent enzymes include oxidoreductases, transferases, hydrolases, and ligases.[1][3] In mammalian cells, manganese is indispensable for:
-
Antioxidant Defense: Manganese superoxide (B77818) dismutase (MnSOD), the primary antioxidant enzyme within the mitochondria, requires manganese to neutralize damaging superoxide radicals.[4][5]
-
Metabolism: Enzymes such as arginase (in the urea (B33335) cycle) and pyruvate (B1213749) carboxylase (in gluconeogenesis) depend on manganese for their function.[4]
-
Protein Glycosylation: In the Golgi apparatus, manganese acts as a crucial cofactor for glycosyltransferases, enzymes that are essential for the correct synthesis of glycoproteins.[6][7] This is particularly relevant in the biopharmaceutical industry for producing recombinant therapeutic proteins.
-
Bone and Connective Tissue Formation: Glycosyltransferases also synthesize proteoglycans necessary for healthy cartilage and bone formation.[4][8]
2. Key Applications in Cell Culture
-
Controlling Recombinant Protein Glycosylation: The glycosylation profile of a therapeutic protein is a critical quality attribute affecting its efficacy, stability, and immunogenicity. Supplementing cell culture media with manganese can be a powerful tool to manipulate and control glycosylation patterns, such as antennarity and galactosylation.[9] this compound can serve as a suitable source for this purpose.
-
Osteogenic Differentiation Studies: The glycerophosphate component of the molecule is a well-established inducer of osteogenesis in mesenchymal stem cells and other progenitor cells, where it acts as a source of phosphate (B84403) for bone matrix mineralization.[8][10] Coupled with the essential role of manganese in bone matrix formation, this compound is a logical, dual-function supplement for these applications.[8]
-
Nutritional Supplementation and Toxicity Studies: As an essential nutrient, manganese must be present in cell culture media. However, excess manganese is cytotoxic, leading to a dose-dependent reduction in cell proliferation and viability.[11][12] this compound can be used to study both the nutritional requirements and the toxic thresholds of manganese in various cell lines.
3. Considerations for Use this compound is a hygroscopic powder that can be white or pale pink.[13][14] Its solubility in neutral aqueous solutions like basal cell culture media can be limited.[13][14] Therefore, careful preparation of stock solutions, potentially using a weak acid to aid dissolution, is critical for successful application (see Protocol 1). When comparing manganese sources, it is important to note that the cellular response is primarily to the manganese ion (Mn²⁺), but the counter-ion (glycerophosphate) may have its own biological effects.
Quantitative Data Summary
The following tables summarize quantitative data from studies using manganese (typically from manganese chloride) to inform starting concentrations for experiments with this compound.
Table 1: Effect of Manganese on the Viability of Various Cell Lines
| Cell Line | Manganese Concentration (µM) | Exposure Time | Observed Effect on Viability | Citation |
|---|---|---|---|---|
| PC3 (Prostate Cancer) | 10 | 96 h | Significant reduction | [12] |
| PC3 (Prostate Cancer) | 50 | 24 h | Significant reduction | [12] |
| DU145 (Prostate Cancer) | 100 | 24 h+ | Significant reduction | [12] |
| LNCaP (Prostate Cancer) | 100 | 24 h+ | Significant reduction | [12] |
| C17 (Neural Stem Cells) | 50 - 250 | 24 h | Significant reduction | [12] |
| SH-SY5Y (Dopaminergic) | 200 - 1000 | 36 - 60 h | Dose and time-dependent decrease | [15] |
| PC12 (Dopaminergic) | 600 - 1000 | 36 - 60 h | Significant reduction | [15] |
| C8-D1A (Astrocytic) | 50 - 800 | 24 h | No significant change in MTT assay |[16] |
Table 2: Recommended Manganese Concentrations for Specific Cell Culture Applications
| Application | Target Mn²⁺ Concentration | Cell Type / System | Notes | Citation |
|---|---|---|---|---|
| Control of Glycosylation | 0.025 - 10 µM | Mammalian host cells (e.g., CHO) | Used to control antennarity and galactosylation of recombinant proteins. | [9] |
| Osteogenic Differentiation | 6 mM (β-glycerol phosphate) | Mesenchymal Stem Cells | Mn concentration not specified, but this is a standard β-GP concentration. | [8] |
| Elicitation of Metabolites | 5 - 15 mg/L MnCl₂ (~90 - 270 µM) | Eschscholzia californica (plant cells) | Stimulated alkaloid production. | [17] |
| Invasion Promotion | 5 µM | MDA-MB231 (Breast Cancer) | Increased the relative invasion index. |[18] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder (Formula Weight varies with hydration, use value from supplier)
-
Cell culture grade water (e.g., WFI or Milli-Q)
-
Citric Acid (optional, for Method B)
-
1 M NaOH, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Method A: Direct Dissolution (Use if powder is readily soluble)
-
Calculate the mass of this compound powder needed for your desired volume of 100 mM stock solution. (e.g., For 10 mL of 100 mM stock of a compound with FW = 225 g/mol , you need 0.225 g).
-
In a sterile conical tube, add the powder to 8 mL of cell culture grade water.
-
Vortex vigorously to dissolve. If the powder does not fully dissolve, proceed to Method B.
-
Once dissolved, add water to bring the final volume to 10 mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot into smaller volumes and store at -20°C.
Method B: Aided Dissolution (Recommended) Rationale: Technical data sheets indicate this compound dissolves in citric acid solutions or dilute mineral acids.[13][14] This method uses a small amount of citric acid to facilitate dissolution before neutralizing.
-
Prepare a sterile 100 mM citric acid solution in cell culture grade water.
-
Calculate the mass of this compound powder needed as in Method A.
-
In a sterile conical tube, add the powder to 8 mL of the sterile 100 mM citric acid solution.
-
Vortex until the powder is fully dissolved.
-
Slowly add sterile 1 M NaOH dropwise while monitoring the pH to bring it to ~7.0-7.4. This step is critical to ensure the stock solution is not acidic before adding to media.
-
Bring the final volume to 10 mL with sterile cell culture grade water.
-
Sterilize the final solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and store at -20°C for long-term use or at 4°C for short-term use.
Protocol 2: Supplementation of Cell Culture Medium
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
Determine the desired final concentration of manganese in your cell culture medium (refer to Table 2).
-
Perform a serial dilution of the stock solution if necessary to accurately pipette small volumes. A common intermediate dilution is to make a 1 mM stock from the 100 mM stock.
-
Add the calculated volume of the stock solution to your complete cell culture medium. For example, to achieve a final concentration of 1 µM in 100 mL of medium, add 1 µL of the 100 mM stock solution.
-
Mix the supplemented medium thoroughly before adding it to your cells.
Protocol 3: Assessing the Effect of Manganese on Cell Viability via MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare complete media supplemented with a range of this compound concentrations (e.g., 0, 10, 50, 100, 200, 500 µM).
-
Incubation: Remove the old medium from the cells and add 100 µL of the treatment media to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of MTT solvent (e.g., acidic isopropanol (B130326) or DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control (0 µM manganese).
Visualizations
Caption: Experimental workflow for using this compound (MnGP).
Caption: Role of Manganese as a cofactor in protein glycosylation.
Caption: Role of Manganese in the mitochondrial antioxidant pathway.
References
- 1. Manganese in biology - Wikipedia [en.wikipedia.org]
- 2. Manganese in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese Homeostasis and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Distribution of Manganese by the Trans-Golgi Network Transporter NRAMP2 Is Critical for Photosynthesis and Cellular Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manganese-containing Bioactive Glass Enhances Osteogenic Activity of TiO2 Nanotube Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2016196621A1 - Manganese supplementation for control of glycosylation in mammalian cell culture process - Google Patents [patents.google.com]
- 10. neolab.de [neolab.de]
- 11. Cytotoxicity of manganese for mammalian cells in vitro--comparisons with lead, mercury and cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Manganese Inhibits Viability of Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 13. Hydrated this compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 14. Hydrated this compound EP BP FCC Food Grade Manufacturers [mubychem.com]
- 15. libjournals.unca.edu [libjournals.unca.edu]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Manganese Chloride’s Effect on Biosynthetic Properties of In Vitro Cultures of Eschscholzia californica Cham. [mdpi.com]
- 18. Effect of Manganese Chloride and of Cotreatment with Cadmium Chloride on the In Vitro Proliferative, Motile, and Invasive Behavior of MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving Manganese Glycerophosphate for Experimental Use
Abstract
This document provides a detailed protocol for the solubilization of manganese glycerophosphate, a compound frequently utilized in biological research and drug development. Despite its limited solubility in neutral aqueous solutions, this protocol outlines effective methods for its dissolution to prepare stock solutions suitable for various experimental applications, including cell culture. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a chemical compound used as a source of manganese in various applications, including as a nutrient and in experimental research. One of the key challenges in its experimental use is its low solubility in water and common biological buffers at neutral pH. This document provides a comprehensive guide to effectively dissolve this compound for research purposes, with a focus on creating biocompatible solutions.
Solubility Profile
This compound typically appears as a white or pale pink hygroscopic powder. Its solubility is highly dependent on the solvent and pH.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility Description | Quantitative Data (if available) | Citation |
| Water | Practically insoluble to slightly soluble | > 100 g/L (Note: This may refer to a specific formulation, as most sources indicate low solubility) | [1] |
| Ethanol (96%) | Insoluble/Practically insoluble | - | [2][3][4][5][6] |
| Dilute Mineral Acids (e.g., HCl) | Freely soluble | A 1:20 solution can be made in 2.7 N HCl | [2][3] |
| Citric Acid Solution | Soluble | 1 gram dissolves in approximately 5 mL of a 1:4 citric acid solution | [2][3] |
The solubility of manganese (II) phosphates, including glycerophosphate, generally increases in more acidic conditions. For in vitro studies, preparing stock solutions in a citric acid buffer with a pH of approximately 3-4 is recommended to enhance solubility.[7]
Experimental Protocols
This section details two primary methods for dissolving this compound for experimental use. The choice of method will depend on the specific requirements of the experiment, particularly the tolerance of the experimental system to the solvent used.
Method 1: Dissolution in a Citric Acid Buffer (Recommended for Biological Experiments)
This method is preferred for applications such as cell culture, where maintaining a physiological pH is crucial.
Materials:
-
This compound powder
-
Citric acid
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Sterile, deionized water
-
pH meter
-
Sterile filter (0.22 µm)
-
Sterile storage containers
Procedure:
-
Prepare a Citric Acid Buffer:
-
Prepare a 0.1 M citric acid stock solution by dissolving 21.01 g of citric acid monohydrate in 1 L of deionized water.
-
The working concentration of the citric acid buffer can be adjusted as needed, but a 10-50 mM solution is a good starting point.
-
-
Dissolve this compound:
-
Weigh the desired amount of this compound powder.
-
In a sterile container, add the this compound to the prepared citric acid buffer (e.g., 10 mM, pH ~3-4).
-
Stir the solution gently at room temperature until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied to aid dissolution, but avoid boiling.
-
-
Adjust pH:
-
Slowly add a low concentration of NaOH (e.g., 0.1 M) dropwise to the solution while continuously monitoring the pH with a calibrated pH meter.
-
Adjust the pH to the desired physiological level (e.g., 7.2-7.4 for most cell culture applications).
-
Crucially, add the base slowly and with constant stirring to avoid localized high pH that could cause the this compound to precipitate.
-
-
Sterilization and Storage:
-
Once the desired pH is reached and the solution is clear, sterilize it by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile solution into appropriate sterile containers.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage. It is recommended to use the solution shortly after preparation to minimize the risk of precipitation.
-
Method 2: Dissolution in Dilute Hydrochloric Acid
This method is suitable for applications where a low pH is acceptable or can be neutralized before use, and where the presence of chloride ions is not a concern.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH) or other suitable base for neutralization
-
Sterile, deionized water
-
pH meter
-
Sterile filter (0.22 µm)
-
Sterile storage containers
Procedure:
-
Dissolve this compound:
-
Weigh the desired amount of this compound powder.
-
In a sterile container, add the powder to a small volume of 0.1 M HCl.
-
Stir until fully dissolved.
-
-
Neutralization and Dilution:
-
If required for the experiment, neutralize the acidic solution by slowly adding a suitable base (e.g., 0.1 M NaOH) until the desired pH is achieved.
-
Dilute the solution to the final desired concentration with sterile, deionized water or an appropriate buffer.
-
-
Sterilization and Storage:
-
Sterilize the final solution by filtration through a 0.22 µm filter.
-
Store in sterile containers as described in Method 1.
-
Signaling Pathway Involvement
Manganese is an essential trace element that can influence various cellular signaling pathways. For instance, manganese can activate the insulin/IGF signaling pathway, which in turn modulates downstream pathways such as PI3K/Akt and MAPK.[8][9][10] Furthermore, manganese plays a crucial role in the Golgi apparatus, where it is a necessary cofactor for glycosyltransferases involved in protein glycosylation.[11][12][13]
Caption: Manganese signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using a this compound solution in a cell culture experiment.
Caption: Experimental workflow for this compound.
References
- 1. lohmann-minerals.com [lohmann-minerals.com]
- 2. Hydrated this compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 3. Hydrated this compound EP BP FCC Food Grade Manufacturers [mubychem.com]
- 4. Hydrated this compound BP Ph Eur FCC Manufacturers [manganesechloride.org]
- 5. nhathuocngocanh.com [nhathuocngocanh.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. This compound | 143007-66-3 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manganese handling in plants: Advances in the mechanistic and functional understanding of transport pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Differential Effects of D-Galactose Supplementation on Golgi Glycosylation Defects in TMEM165 Deficiency [frontiersin.org]
Application Notes and Protocols: Manganese Glycerophosphate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese glycerophosphate is an organometallic compound recognized for its applications in various sectors, including as a nutritional supplement and as a reagent in chemical reactions.[1] While it is commercially cited as a catalyst for organic synthesis, a comprehensive review of publicly available scientific literature and patents reveals a notable absence of specific applications and detailed experimental protocols for this compound in this role.
This document, therefore, aims to provide a broader context for researchers by summarizing the well-established and burgeoning field of manganese catalysis in organic synthesis. The versatile oxidation states and low toxicity of manganese have made its compounds effective catalysts in a range of organic transformations.[2] These application notes will focus on the catalytic activity of various manganese compounds, offering insights into potential areas where this compound could be explored as a catalyst or a precursor to an active catalytic species.
Manganese Catalysis in Organic Synthesis: An Overview
Manganese-based catalysts are gaining significant attention due to their efficiency, magnetic recoverability in some forms, and environmental sustainability.[2] Key areas where manganese catalysts have shown considerable promise include oxidation reactions, cross-coupling reactions, and multicomponent reactions for the synthesis of heterocyclic compounds.[2][3]
The catalytic versatility of manganese stems from its ability to exist in multiple oxidation states, from +2 to +7, making it highly effective in redox-active processes.[2]
Application 1: Cross-Coupling Reactions
Manganese-catalyzed cross-coupling reactions provide an economical and less toxic alternative to traditional palladium and nickel catalysts for the formation of carbon-carbon and carbon-heteroatom bonds.[2]
General Experimental Protocol for Manganese-Catalyzed N-Arylation
A facile strategy for the synthesis of N-arylated heterocycles has been demonstrated using a simple manganese catalyst in water.[4][5]
Reaction Scheme:
Ar-X + H-Nuc → Ar-Nuc + H-X (Ar-X = Aryl halide, H-Nuc = Nitrogen nucleophile)
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
trans-1,2-Diaminocyclohexane
-
Potassium phosphate (B84403) (K₃PO₄)
-
Aryl halide
-
Nitrogen nucleophile
-
Degassed water
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), nitrogen nucleophile (1.2 mmol), K₃PO₄ (2.0 mmol), MnCl₂·4H₂O (10 mol%), and trans-1,2-diaminocyclohexane (20 mol%).
-
Add degassed water (3.0 mL).
-
The reaction mixture is stirred at 100 °C for the time specified for the particular substrates.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Quantitative Data for Manganese-Catalyzed N-Arylation
| Aryl Halide | Nucleophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Imidazole | MnCl₂·4H₂O / trans-1,2-diaminocyclohexane | Water | 100 | 24 | 95 | [4][5] |
| 4-Iodotoluene | Pyrrole | MnCl₂·4H₂O / trans-1,2-diaminocyclohexane | Water | 100 | 24 | 88 | [4][5] |
| 1-Bromo-4-methoxybenzene | Indole | MnCl₂·4H₂O / trans-1,2-diaminocyclohexane | Water | 100 | 36 | 85 | [4][5] |
Note: The data presented is based on a general protocol and specific yields may vary.
Application 2: Oxidation Reactions
Manganese complexes are widely used as catalysts in oxidation reactions, including the oxidation of alcohols and hydrocarbons.[2]
General Experimental Protocol for Oxidation of Secondary Alcohols
A highly efficient catalytic oxidation of secondary alcohols can be achieved using a manganese catalyst with hydrogen peroxide as a green oxidant.
Reaction Scheme:
R₂CHOH + H₂O₂ → R₂C=O + 2H₂O
Materials:
-
Manganese catalyst (e.g., manganese complex with a salen-type ligand)
-
Secondary alcohol
-
Hydrogen peroxide (30% aqueous solution)
-
Sulfuric acid (as an additive)
-
Acetonitrile
Procedure:
-
In a reaction flask, dissolve the secondary alcohol (1.0 mmol) and the manganese catalyst (0.1-1.0 mol%) in acetonitrile.
-
Add a small amount of sulfuric acid.
-
To this solution, add hydrogen peroxide (1.5 mmol) dropwise at room temperature.
-
The reaction is stirred for the required time, monitoring the progress by TLC or GC.
-
After completion, the reaction is quenched with an aqueous solution of sodium sulfite.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by chromatography.
Experimental Workflows (Graphviz)
Caption: General workflow for manganese-catalyzed cross-coupling reactions.
Caption: General workflow for manganese-catalyzed oxidation of alcohols.
Future Perspectives and the Role of this compound
While specific catalytic applications of this compound remain to be elucidated in the scientific literature, its structure suggests potential as a catalyst or catalyst precursor. The glycerophosphate moiety could act as a biocompatible ligand for the manganese center, potentially influencing its solubility, stability, and catalytic activity.
Researchers are encouraged to explore this compound in various organic transformations, particularly in areas where other manganese compounds have shown promise. Screening its catalytic activity in reactions such as C-H activation, hydrosilylation, and polymerization could unveil novel applications. Furthermore, the glycerophosphate ligand could be investigated in combination with other manganese sources to form in-situ catalysts with unique properties.
References
- 1. This compound - Choice Org [choiceorg.com]
- 2. A comprehensive review on magnetic manganese as catalysts in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese‐Catalyzed Multicomponent Reactions for Organic Synthesis—Emerging Trends | Semantic Scholar [semanticscholar.org]
- 4. Manganese-catalyzed cross-coupling reactions of nitrogen nucleophiles with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manganese-catalyzed cross-coupling reactions of nitrogen nucleophiles with aryl halides in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
In Vivo Administration of Manganese Glycerophosphate: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese is an essential trace element crucial for various physiological processes, including bone formation, metabolism, and antioxidant defense. Manganese glycerophosphate is a compound that provides both manganese and phosphorus, suggesting its potential application as a nutritional supplement or in therapeutic contexts where supplementation of both elements is desired. While detailed in vivo experimental data specifically for this compound in animal models is limited in publicly available literature, this document provides comprehensive application notes and inferred protocols based on extensive research conducted with other manganese salts, such as manganese chloride, sulfate, and oxide. These protocols can serve as a foundation for designing and conducting in vivo studies with this compound.
Disclaimer: The following protocols are primarily derived from studies using other manganese compounds. Researchers should perform dose-ranging and toxicity studies to establish the safety and efficacy of this compound for their specific animal model and research question.
Potential Applications in Animal Models
Based on the properties of its constituent parts and general knowledge of manganese, in vivo administration of this compound in animal models could be relevant for studies concerning:
-
Nutritional Science: Investigating its bioavailability and efficacy as a source of manganese and phosphorus for growth, bone development, and overall health.[1]
-
Toxicology: Assessing the potential toxicity of this compound, contributing to the overall safety assessment of manganese compounds.[2][3][4]
-
Immunology: Exploring its potential as a vaccine adjuvant, as some water-soluble manganese salts have demonstrated adjuvanticity.[5]
-
Neuroscience: Although less common than other salts for neurotoxicity studies, it could be used to investigate the neurological effects of manganese.
-
Inflammatory Conditions: Evaluating its potential therapeutic effects in animal models of inflammation.
Data Presentation: Quantitative Data from In Vivo Manganese Studies
The following tables summarize quantitative data from studies using various forms of manganese in different animal models. This information can be used as a reference for designing experiments with this compound.
Table 1: Oral Administration of Manganese Compounds in Rodents
| Animal Model | Manganese Compound | Dosage | Duration | Key Findings | Reference |
| Rats | Manganese Sulfate | 4, 24, 54, 154, 504, or 1,004 mg Mn/kg in diet | 8 weeks (pre-pregnancy and pregnancy) | No signs of embryotoxicity or fetotoxicity. Increased fetal whole-body manganese content at higher doses. | [2] |
| Mice | Manganese (in diet) | Mn-deficient, normal, or Mn-supplemented diets | DSS-induced colitis model | Mn deficiency exacerbated colitis; supplementation showed slight protection. |
Table 2: Intravenous and Intraperitoneal Administration of Manganese Compounds
| Animal Model | Manganese Compound | Route of Administration | Dosage | Key Findings | Reference |
| Dogs | Manganese Chloride (MnCl2) | Intravenous (bolus) | 0.1, 0.5, 1.0, 5.0, and 10.0 mg/kg Mn | Dose-dependent effects on ECG; 10.0 mg/kg was lethal in most animals. | [3] |
| Rats | Radiolabeled Manganese (54Mn) | Intraperitoneal | 1 mg | 90.7% of the dose was found in feces within 3 days. | [2] |
| Rats | Radiolabeled Manganese (54Mn) | Intraperitoneal | 0.01 mg and 0.1 mg | 27.1% and 37.3% of the dose, respectively, were collected in bile within 48 hours. | [2] |
Experimental Protocols
The following are detailed, inferred methodologies for key experiments involving the in vivo administration of manganese. These should be adapted for this compound with appropriate preliminary studies.
Protocol 1: Oral Gavage Administration for Bioavailability and Toxicity Studies
Objective: To assess the absorption, distribution, and potential toxicity of orally administered this compound.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, saline)
-
Animal model (e.g., Sprague-Dawley rats, C57BL/6 mice), age and weight-matched
-
Oral gavage needles
-
Metabolic cages for collection of urine and feces
-
Analytical equipment for manganese quantification (e.g., ICP-MS)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Dose Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a specific volume (e.g., 5-10 ml/kg for rats, 10-20 ml/kg for mice).
-
Dosing: Administer the prepared dose of this compound or vehicle (for the control group) via oral gavage.
-
Sample Collection (Bioavailability): House animals in metabolic cages for 24-72 hours post-administration to collect urine and feces for manganese excretion analysis. Blood samples can be collected at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein to determine the pharmacokinetic profile.
-
Sample Collection (Toxicity): For toxicity studies, administer the compound daily for a specified period (e.g., 28 days). Monitor animals for clinical signs of toxicity, and record body weight and food intake regularly. At the end of the study, euthanize the animals and collect blood for hematology and clinical chemistry, and organs (liver, kidney, brain, bone) for manganese content analysis and histopathology.
-
Analysis: Determine manganese concentrations in blood, tissues, urine, and feces using ICP-MS. Analyze blood for markers of organ damage. Process tissues for histopathological examination.
Protocol 2: Intravenous Injection for Pharmacokinetic Studies
Objective: To determine the pharmacokinetic parameters of intravenously administered this compound.
Materials:
-
This compound (sterile, pyrogen-free)
-
Sterile saline for injection
-
Animal model (e.g., Wistar rats with jugular vein cannulation)
-
Syringes and infusion pumps
-
Blood collection tubes (with anticoagulant)
Procedure:
-
Animal Preparation: Use surgically prepared animals with indwelling catheters (e.g., in the jugular vein for infusion and carotid artery for sampling) to minimize stress during the experiment. Allow animals to recover from surgery before the study.
-
Dose Preparation: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is sterile-filtered.
-
Administration: Administer the this compound solution as a bolus injection or a constant rate infusion via the jugular vein catheter.
-
Blood Sampling: Collect blood samples from the arterial catheter at predetermined time points (e.g., pre-dose, and 2, 5, 15, 30, 60, 120, 240 minutes post-dose).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Measure manganese concentrations in plasma using ICP-MS. Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) using appropriate software.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Manganese Administration
References
Application Notes and Protocols for the Use of Manganese Glycerophosphate in Plant Nutrition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn) is an essential micronutrient for plant growth and development, playing a critical role in photosynthesis, enzyme activation, and stress response. Manganese glycerophosphate is an organometallic compound that provides manganese in a form that may offer unique properties for plant nutrition studies. These application notes provide a detailed overview of the potential uses of this compound, along with hypothetical experimental protocols for its application in various plant research settings.
Disclaimer: The following protocols are based on the chemical properties of this compound and established methodologies for other manganese sources. To date, there is a lack of specific published research on the use of this compound in plant nutrition. Therefore, these protocols should be considered as a starting point for research and will require optimization for specific plant species and experimental conditions.
Chemical Properties of this compound
This compound is a white or pale pink, hygroscopic powder. A key characteristic for its use in plant nutrition is its solubility. It is described as slightly soluble or practically insoluble in water, but freely soluble in dilute mineral acids[1][2][3]. This property is crucial when preparing stock solutions and nutrient media. The compound is used as a nutrient supplement in various industries[4].
Potential Applications in Plant Nutrition Studies
-
Alternative Manganese Source: Investigating this compound as an alternative to commonly used sources like manganese sulfate (B86663) (MnSO₄) and chelated manganese (e.g., Mn-EDTA).
-
Phosphorus and Manganese Co-delivery: Exploring the potential for simultaneous delivery of both manganese and phosphorus to the plant, as glycerophosphate can be a source of phosphorus[5][6].
-
Controlled Release Studies: The low water solubility might be explored for its potential as a slow-release form of manganese in solid media.
-
Foliar Application Efficacy: Determining the uptake efficiency and metabolic fate of manganese when applied to leaves as this compound.
Quantitative Data Summary
Due to the absence of specific studies on this compound in plant nutrition, the following table provides general quantitative data for manganese in plant nutrition, which can serve as a baseline for designing experiments.
| Parameter | Value | Crop/Context | Source |
| Sufficient Mn Concentration in Plant Tissue | 20 - 100 ppm | Soybeans | [7] |
| Typical Mn Concentration in Hydroponic Solutions | 0.25 ppm | General Hydroponics | [8] |
| Foliar Application Rate for Mn (as elemental Mn) | 0.2 - 0.5 lbs/acre | Soybeans | [7] |
| Foliar Application Rate for MnSO₄ | 1 - 2 lbs/acre | Soybeans | [9] |
Experimental Protocols
Protocol 1: Hydroponic Study to Evaluate this compound as a Manganese Source
This protocol outlines a hydroponic experiment to compare the efficacy of this compound with manganese sulfate.
1. Materials:
-
Hydroponic system (e.g., deep water culture, nutrient film technique)
-
Plant species (e.g., lettuce, tomato, or a model plant like Arabidopsis thaliana)
-
Basal hydroponic nutrient salts (for a complete nutrient solution minus Mn)
-
Manganese sulfate (MnSO₄·H₂O)
-
This compound
-
Dilute hydrochloric acid (HCl) or other suitable acid
-
pH meter and EC meter
-
Deionized water
2. Preparation of Stock Solutions:
-
Basal Nutrient Stock Solutions: Prepare concentrated stock solutions for all macronutrients and micronutrients except manganese, following a standard hydroponic recipe (e.g., Hoagland or a modified Sonneveld solution)[8]. It is common practice to have separate stock tanks for calcium nitrate (B79036) and for sulfates/phosphates to prevent precipitation[8].
-
Manganese Sulfate Stock Solution (e.g., 100x): Dissolve a calculated amount of MnSO₄·H₂O in deionized water to achieve the desired final concentration in the nutrient solution (e.g., 0.25 ppm Mn)[8].
-
This compound Stock Solution (e.g., 100x): Due to its low water solubility, dissolve this compound in a small amount of dilute HCl before bringing it to the final volume with deionized water. The amount of acid should be minimized to what is necessary for dissolution and should be accounted for when adjusting the final nutrient solution pH.
3. Experimental Setup:
-
Set up the hydroponic units, with each unit representing a replicate for a specific treatment.
-
Treatments:
-
Control (No added Mn)
-
MnSO₄ at optimal concentration (e.g., 0.25 ppm Mn)
-
This compound at optimal concentration (e.g., 0.25 ppm Mn)
-
(Optional) Different concentrations of this compound to determine optimal levels.
-
-
Prepare the final nutrient solution for each treatment by diluting the stock solutions in the main reservoir.
-
Adjust the pH of the final nutrient solution to the desired range for the chosen plant species (typically 5.5-6.5)[10].
-
Monitor and adjust the pH and EC of the nutrient solutions regularly.
4. Plant Growth and Data Collection:
-
Germinate seeds and transfer seedlings to the hydroponic system.
-
Grow plants under controlled environmental conditions (light, temperature, humidity).
-
At the end of the experimental period, harvest the plants.
-
Measure growth parameters: shoot and root biomass (fresh and dry weight), plant height, leaf area.
-
Analyze plant tissue for manganese and phosphorus content.
5. Plant Tissue Analysis for Manganese:
-
Dry the plant tissue samples.
-
Grind the dried tissue to a fine powder.
-
Digest the samples using appropriate methods (e.g., microwave digestion).
-
Analyze the manganese concentration using Inductively Coupled Plasma (ICP) emission spectroscopy or Atomic Absorption Spectroscopy (AAS)[11][12].
Protocol 2: Foliar Application of this compound on Soybeans
This protocol is designed to assess the effectiveness of foliar-applied this compound in alleviating manganese deficiency in soybeans.
1. Materials:
-
Soybean plants (grown in a greenhouse or field known for Mn deficiency)
-
This compound
-
Manganese sulfate (as a positive control)
-
Dilute acid (e.g., citric acid or HCl) for dissolving this compound
-
Surfactant/wetting agent
-
Sprayer (handheld or backpack)
-
Deionized water
2. Preparation of Spray Solutions:
-
Manganese Sulfate Solution: Prepare a solution of manganese sulfate at a recommended rate (e.g., 1-2 lbs/acre)[7][9].
-
This compound Solution:
-
Determine the desired application rate of elemental manganese (e.g., 0.2-0.5 lbs/acre)[7].
-
Calculate the required amount of this compound.
-
Dissolve the this compound in a small amount of dilute acid (1g in about 5 mL of 1:4 citric acid solution is a reported solubility)[1]. Then dilute with water to the final spray volume.
-
-
Add a surfactant to all spray solutions to ensure even leaf coverage.
-
Control: A spray solution with only water and the surfactant.
3. Experimental Design and Application:
-
Use a randomized complete block design with multiple replicates for each treatment.
-
Treatments:
-
Control (water + surfactant)
-
Manganese sulfate
-
This compound
-
-
Apply the foliar sprays at the appropriate growth stage, typically when deficiency symptoms first appear or preventatively at early vegetative stages (e.g., V2-V4)[13][14].
-
Ensure thorough coverage of the foliage.
4. Data Collection and Analysis:
-
Visually score manganese deficiency symptoms at regular intervals after application.
-
Collect leaf tissue samples (uppermost fully expanded trifoliate) a few days after application to determine manganese uptake[13].
-
At maturity, measure yield and yield components (e.g., pod number, seed weight).
-
Analyze plant tissue for manganese content as described in Protocol 1.
Visualizations
Caption: Workflow for a hydroponic study evaluating this compound.
Caption: Experimental workflow for foliar application of this compound.
Caption: Hypothesized pathway of this compound utilization in plants.
References
- 1. Hydrated this compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 2. Hydrated this compound BP Ph Eur FCC Manufacturers [manganesechloride.org]
- 3. Hydrated this compound BP n FCC Food Grade Manufacturers [glycerophosphate.com]
- 4. This compound - Choice Org [choiceorg.com]
- 5. californiaagriculture.org [californiaagriculture.org]
- 6. californiaagriculture.org [californiaagriculture.org]
- 7. Manganese Fertility in Soybean Production | Pioneer Seeds [pioneer.com]
- 8. extension.psu.edu [extension.psu.edu]
- 9. Manganese Fertilizer and Glyphosate Antagonism | Crop Science US [cropscience.bayer.us]
- 10. Step-by-step Guide to Making Hydroponic Nutrient Solutions at Home - Miilkiia [miilkiiagrow.com]
- 11. ncagr.gov [ncagr.gov]
- 12. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 13. northcentralfertility.com [northcentralfertility.com]
- 14. beckshybrids.com [beckshybrids.com]
Application Notes and Protocols for Manganese-Enhanced MRI (MEMRI) Utilizing Glycerophosphate as a Novel Carrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese-Enhanced MRI (MEMRI) is a powerful imaging technique that utilizes the paramagnetic properties of manganese ions (Mn²⁺) to provide contrast in magnetic resonance imaging.[1][2] Mn²⁺ acts as a calcium analog, enabling its entry into excitable cells, such as neurons, through voltage-gated calcium channels.[3] This allows for the visualization of neuronal activity, tracing of neuronal pathways, and detailed anatomical imaging.[4][5] However, the administration of free manganese can be associated with toxicity.[6] To mitigate this, various carriers and chelating agents have been explored to improve the safety and efficacy of manganese delivery.[7][8][9]
This document outlines a hypothetical framework for the use of glycerophosphate as a carrier for manganese in MEMRI. The rationale for this novel approach is predicated on the hypothesis that glycerophosphate, a naturally occurring intermediate in lipid metabolism, may offer a biocompatible vehicle for Mn²⁺ delivery. It is postulated that a manganese-glycerophosphate complex could leverage phosphate (B84403) transport mechanisms for cellular uptake, potentially offering an alternative pathway into cells beyond voltage-gated calcium channels and reducing systemic toxicity.
Disclaimer: The following protocols and data are theoretical and intended for research and development purposes only. The use of manganese glycerophosphate for MEMRI has not been established in the scientific literature. These notes are provided as a conceptual guide for researchers interested in exploring this novel application.
Hypothesized Signaling Pathway for Manganese-Glycerophosphate Uptake
The proposed mechanism for cellular uptake of manganese complexed with glycerophosphate involves leveraging phosphate transporters. In this model, the manganese-glycerophosphate complex would be recognized and transported across the cell membrane by phosphate transporters, such as those from the PiT family (SLC20). Once inside the cell, the complex may dissociate, releasing Mn²⁺ into the cytoplasm. The free Mn²⁺ can then exert its paramagnetic effects for MRI contrast enhancement and be buffered or sequestered by cellular components.
Caption: Hypothesized uptake of manganese-glycerophosphate via phosphate transporters.
Experimental Protocols
Protocol 1: Preparation of Manganese-Glycerophosphate Solution
Objective: To prepare a sterile, injectable solution of manganese-glycerophosphate for in vivo administration.
Materials:
-
Manganese (II) chloride (MnCl₂)
-
Sodium glycerophosphate
-
Sterile, pyrogen-free water for injection
-
0.22 µm sterile filter
-
Sterile vials
Procedure:
-
Prepare a 100 mM solution of MnCl₂ in sterile water.
-
Prepare a 200 mM solution of sodium glycerophosphate in sterile water.
-
Slowly add the MnCl₂ solution to the sodium glycerophosphate solution in a 1:1 molar ratio while stirring continuously. This creates a theoretical 1:1 complex of manganese and glycerophosphate.
-
Adjust the pH of the final solution to 7.4 using sterile sodium hydroxide (B78521) or hydrochloric acid.
-
Bring the final volume to the desired concentration (e.g., 50 mM of the manganese-glycerophosphate complex) with sterile water.
-
Sterilize the final solution by passing it through a 0.22 µm filter into a sterile vial.
-
Store the solution at 4°C until use.
Protocol 2: In Vivo MEMRI using Manganese-Glycerophosphate
Objective: To perform MEMRI in a rodent model to assess brain enhancement following administration of manganese-glycerophosphate.
Animal Model: Adult male Sprague-Dawley rats (250-300g)
Materials:
-
Prepared manganese-glycerophosphate solution (50 mM)
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous administration
-
Animal monitoring equipment (respiration, temperature)
-
High-field MRI scanner (e.g., 7T or 9.4T)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in an oxygen/air mixture.
-
Place the animal on a heated bed to maintain body temperature.
-
Insert a catheter into the tail vein for administration of the contrast agent.
-
Position the animal in the MRI scanner with its head secured in a stereotaxic frame.
-
-
MRI Acquisition:
-
Acquire baseline (pre-contrast) T1-weighted images of the brain. Recommended sequence: 3D T1-weighted gradient echo (GRE) or spin echo (SE).
-
Administer the manganese-glycerophosphate solution intravenously at a controlled rate (e.g., 1 ml/hour). The total dose should be determined empirically, starting with a low dose (e.g., 25 mg/kg).
-
Acquire post-contrast T1-weighted images at multiple time points (e.g., 1, 4, 12, and 24 hours) after administration.
-
-
Data Analysis:
-
Co-register the pre- and post-contrast images.
-
Calculate the signal enhancement by subtracting the pre-contrast signal intensity from the post-contrast signal intensity in various regions of interest (ROIs) within the brain.
-
Generate parametric maps of the change in R1 (1/T1) to quantify the manganese uptake.
-
Quantitative Data Summary (Hypothetical)
The following table provides hypothetical parameters for a MEMRI study using manganese-glycerophosphate. These values are intended as a starting point for experimental design and will require optimization.
| Parameter | Suggested Value | Notes |
| Contrast Agent | Manganese-Glycerophosphate | 1:1 molar ratio complex |
| Concentration | 50 mM | To be optimized based on solubility and toxicity |
| Dosage | 25 - 75 mg/kg | Titrate to determine optimal dose balancing contrast and toxicity |
| Administration Route | Intravenous (IV) or Intraperitoneal (IP) | IV for rapid distribution, IP for slower absorption |
| Infusion Rate (IV) | 1.0 - 2.0 ml/hour | Slow infusion is recommended to minimize acute toxicity |
| Animal Model | Rat (Sprague-Dawley) or Mouse (C57BL/6) | |
| MRI Field Strength | ≥ 7.0 Tesla | Higher field strength provides better signal-to-noise ratio |
| Imaging Sequence | 3D T1-weighted Spin Echo or Gradient Echo | |
| Imaging Time Points | Baseline, 1h, 4h, 12h, 24h post-injection | To capture the dynamics of uptake and clearance |
Experimental Workflow
The overall workflow for a MEMRI study using manganese-glycerophosphate is depicted below.
Caption: General workflow for a MEMRI experiment using a novel contrast agent.
Conclusion and Future Directions
The use of glycerophosphate as a carrier for manganese in MEMRI represents an unexplored but potentially valuable avenue of research. The protocols and conceptual framework provided here offer a starting point for investigating this novel contrast agent. Future studies should focus on:
-
Synthesis and Characterization: Confirming the formation and stability of the manganese-glycerophosphate complex.
-
Toxicology Studies: Evaluating the acute and chronic toxicity of manganese-glycerophosphate compared to manganese chloride.
-
Pharmacokinetics: Determining the biodistribution and clearance profile of the agent.
-
Efficacy Studies: Comparing the contrast enhancement of manganese-glycerophosphate to standard MEMRI agents in various applications, such as neuronal tract tracing and activity-dependent imaging.
Successful validation of this approach could lead to the development of a safer and more effective contrast agent for manganese-enhanced MRI, with broad applications in neuroscience and drug development.
References
- 1. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese-enhanced magnetic resonance imaging (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese enhanced MRI (MEMRI): neurophysiological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mri-q.com [mri-q.com]
- 5. Manganese-enhanced magnetic resonance imaging (MEMRI) of mouse brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diagnosticimaging.com [diagnosticimaging.com]
- 8. auntminnie.com [auntminnie.com]
- 9. Manganese-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review [mdpi.com]
Application Notes and Protocols: Experimental Design for Studying Manganese-Dependent Enzymes with Glycerophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn²⁺) is an essential cofactor for a diverse range of enzymes involved in critical biological processes, including metabolism, antioxidant defense, and signal transduction.[1][2] Manganese-dependent enzymes utilize the unique redox properties of manganese to catalyze a variety of reactions.[3] Glycerophosphate is a key intermediate in glycolysis and phospholipid biosynthesis, and its metabolism is often regulated by phosphatases, many of which are metalloenzymes. Understanding the interaction between manganese-dependent enzymes and glycerophosphate is crucial for elucidating fundamental metabolic pathways and for the development of novel therapeutics targeting these enzymes.
This document provides a comprehensive guide to the experimental design for studying manganese-dependent enzymes that utilize glycerophosphate as a substrate. It includes detailed protocols for enzyme purification, activity assays, and kinetic analysis, as well as templates for data presentation and visualization of relevant biological pathways and experimental workflows.
Signaling Pathways and Logical Relationships
Hypothetical Signaling Pathway of a Manganese-Dependent Glycerophosphatase
Caption: Hypothetical signaling pathway showing the activation of a manganese-dependent glycerophosphatase.
Experimental Protocols
Protocol 1: Purification of a Recombinant Manganese-Dependent Glycerophosphatase
This protocol describes the purification of a hypothetical His-tagged manganese-dependent glycerophosphatase expressed in E. coli.
Materials:
-
E. coli cell paste expressing the target enzyme
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MnCl₂
-
Ni-NTA affinity chromatography column
-
Sonicator
-
Centrifuge
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Resuspend the E. coli cell paste in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C with two buffer changes.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified enzyme and store at -80°C.
Protocol 2: Enzyme Activity Assay
This protocol measures the activity of the manganese-dependent glycerophosphatase by quantifying the release of inorganic phosphate using the Malachite Green Phosphate Assay.
Materials:
-
Purified manganese-dependent glycerophosphatase
-
Assay Buffer: 50 mM HEPES pH 7.0, 100 mM KCl
-
Substrate Stock: 100 mM β-glycerophosphate
-
Cofactor Stock: 100 mM MnCl₂
-
Malachite Green Reagent: (Commercially available or prepared as per manufacturer's instructions)
-
Phosphate Standard Solution: 1 mM KH₂PO₄
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve by making serial dilutions of the Phosphate Standard Solution in Assay Buffer.
-
Prepare the reaction mixture in a 96-well plate. For a 100 µL final volume:
-
70 µL Assay Buffer
-
10 µL of varying concentrations of MnCl₂ (e.g., 0-10 mM final concentration)
-
10 µL of varying concentrations of β-glycerophosphate (e.g., 0-20 mM final concentration)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of diluted purified enzyme.
-
Incubate for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 20 µL of the Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620 nm in a microplate reader.
-
Calculate the amount of phosphate released using the phosphate standard curve. One unit of enzyme activity can be defined as the amount of enzyme that releases 1 µmol of phosphate per minute under the specified conditions.
Protocol 3: Enzyme Kinetics (Michaelis-Menten Analysis)
This protocol determines the kinetic parameters (Kₘ and Vₘₐₓ) of the enzyme for its substrate, glycerophosphate.
Procedure:
-
Set up the enzyme activity assay as described in Protocol 2.
-
Keep the concentration of MnCl₂ constant at a saturating level (determined from a metal titration experiment).
-
Vary the concentration of β-glycerophosphate over a wide range (e.g., 0.1 to 20 times the expected Kₘ).
-
Measure the initial reaction velocity (v₀) at each substrate concentration.
-
Plot the initial velocity (v₀) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ:
-
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Metal Ion Specificity of the Glycerophosphatase
| Metal Ion (1 mM) | Relative Activity (%) |
| Mn²⁺ | 100 ± 5.2 |
| Mg²⁺ | 45 ± 3.1 |
| Zn²⁺ | 12 ± 1.5 |
| Ca²⁺ | 5 ± 0.8 |
| Cu²⁺ | < 1 |
| None | < 1 |
Table 2: Kinetic Parameters for Glycerophosphate
| Parameter | Value |
| Kₘ (mM) | 2.5 ± 0.3 |
| Vₘₐₓ (µmol/min/mg) | 150 ± 10 |
| k꜀ₐₜ (s⁻¹) | 75 ± 5 |
| k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | 3.0 x 10⁴ |
Table 3: Effect of pH on Enzyme Activity
| pH | Relative Activity (%) |
| 5.0 | 35 ± 2.5 |
| 6.0 | 78 ± 4.1 |
| 7.0 | 100 ± 5.0 |
| 8.0 | 85 ± 4.3 |
| 9.0 | 50 ± 3.7 |
Experimental Workflow and Decision Making
Experimental Workflow for Characterizing a Novel Manganese-Dependent Enzyme
Caption: A streamlined workflow for the experimental characterization of a novel manganese-dependent enzyme.
Troubleshooting Common Experimental Issues
Caption: A decision tree for troubleshooting common issues encountered during enzyme activity assays.
References
- 1. The Essential Element Manganese, Oxidative Stress, and Metabolic Diseases: Links and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese in biology - Wikipedia [en.wikipedia.org]
- 3. Biological functions controlled by manganese redox changes in mononuclear Mn-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
issues with manganese glycerophosphate solubility and how to improve it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of manganese glycerophosphate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrated manganese (II) salt that is practically insoluble in water and ethanol. However, it is freely soluble in dilute mineral acids and solutions of citric acid.
Q2: Why is this compound poorly soluble in water?
A2: As a phosphate (B84403) salt of a divalent cation (Mn²⁺), this compound's low aqueous solubility is characteristic of many metallic phosphates. The solubility is significantly influenced by the pH of the solution. In neutral or near-neutral aqueous environments, the glycerophosphate anion can readily form a stable, insoluble salt with the manganese cation.
Q3: What is the impact of pH on the solubility of this compound?
A3: The pH of the solution is a critical factor governing the solubility of this compound. Its solubility markedly increases in acidic conditions. This is because the phosphate group of the glycerophosphate becomes protonated at lower pH values. This protonation reduces the concentration of available glycerophosphate anions to precipitate with manganese ions, thereby favoring dissolution.
Q4: How does temperature affect the solubility of this compound?
A4: While specific quantitative data on the temperature-dependent solubility of this compound is limited, for many salts, solubility increases with temperature. However, the effect can be complex and may also depend on the solvent system. For manganese compounds, in general, increasing temperature can influence dissolution kinetics. It is recommended to conduct small-scale trials to determine the optimal temperature for a specific application.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when trying to dissolve this compound.
Problem 1: this compound does not dissolve in water or ethanol.
-
Cause: This is expected behavior as this compound is practically insoluble in these solvents.
-
Solution: Use an acidic solvent system. Dilute mineral acids or a citric acid solution are effective for dissolution.
Problem 2: A precipitate forms when attempting to dissolve this compound in a buffered solution.
-
Cause: If the pH of the buffer is not sufficiently acidic, this compound will not dissolve and may form a precipitate.
-
Solution: Lower the pH of the buffered solution. The solubility of this compound increases significantly in more acidic conditions. Monitor the pH as you add the compound and adjust as necessary with a suitable acid.
Problem 3: Inconsistent dissolution between batches.
-
Cause: The solubility of this compound can be affected by its physical properties, such as particle size and degree of hydration. Variations in these properties between batches can lead to different dissolution rates.
-
Solution:
-
Particle Size Reduction: Consider micronization of the powder to increase the surface area, which can lead to faster dissolution.
-
Standardize Hydration: Ensure consistent storage conditions to minimize variations in the hydration state of the material.
-
Quantitative Solubility Data
The following table summarizes the available quantitative and semi-quantitative solubility data for this compound.
| Solvent System | Concentration | Temperature | Solubility |
| Water | - | Ambient | Practically Insoluble |
| Ethanol (96%) | - | Ambient | Practically Insoluble |
| Dilute Mineral Acids | Not Specified | Ambient | Freely Soluble |
| 2.7 N Hydrochloric Acid | 1:20 (w/v) | Ambient | Soluble |
| 1:4 Citric Acid Solution | 1 g in ~5 mL | Ambient | Soluble |
Experimental Protocols for Improving Solubility
For challenging applications where simple acidic dissolution is not suitable, the following advanced techniques can be explored.
Protocol 1: pH Adjustment for Aqueous Solutions
This protocol details the steps for dissolving this compound by adjusting the pH.
-
Preparation: Add the desired amount of this compound to deionized water under constant stirring.
-
Acidification: Slowly add a dilute mineral acid (e.g., 0.1 M HCl) dropwise to the suspension.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding acid until the this compound is fully dissolved. Note the final pH.
-
Final Adjustment: If necessary, adjust the pH to the desired level for your experiment, keeping in mind that increasing the pH may cause precipitation.
Protocol 2: Co-solvency
The use of a co-solvent can enhance the solubility of poorly soluble compounds.
-
Solvent Selection: Choose a water-miscible organic solvent in which this compound has some solubility (e.g., propylene (B89431) glycol, polyethylene (B3416737) glycol).
-
Preparation: Prepare a solution of the co-solvent in water at a specific concentration (e.g., 10-40% v/v).
-
Dissolution: Add the this compound to the co-solvent/water mixture and stir until dissolved. Gentle heating may be applied to expedite the process, but the thermal stability of the compound should be considered.
-
Optimization: The type of co-solvent and its concentration may need to be optimized for your specific application.
Protocol 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.
-
Cyclodextrin (B1172386) Selection: Choose a suitable cyclodextrin, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin.
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (
Technical Support Center: Preventing Precipitation of Manganese Glycerophosphate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the precipitation of manganese glycerophosphate in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in my buffer?
The most common cause is pH. This compound's solubility is highly dependent on pH, with precipitation risk increasing significantly in neutral to alkaline conditions (pH > 7.0).[1][2] In these conditions, manganese can precipitate as manganese hydroxide (B78521) or manganese phosphate (B84403).[2][3]
Q2: What is the ideal pH range for keeping this compound in solution?
For stock solutions, a slightly acidic environment is ideal. Solubility is greatly enhanced in acidic conditions, with a pH range of approximately 3.0 to 4.0 being effective.[1] Using an acidic buffer like a citrate (B86180) buffer is a recommended practice for preparing stock solutions.[1][4][5]
Q3: Are there specific buffers I should avoid when working with this compound?
Caution is advised when using phosphate-based buffers, as they can directly contribute to the precipitation of insoluble manganese phosphate.[6][7] Additionally, buffers like Tris-HCl have been reported to cause manganese precipitation at pH levels around 8.5 and higher.[2]
Q4: Can I use additives to improve the solubility of this compound?
Yes. The use of a weak chelating agent is highly effective. Citric acid is an excellent choice as it both lowers the pH and chelates the manganese ions, preventing them from precipitating.[4][5] Formulations combining a polymer of an unsaturated carboxylic compound (like polyacrylic acid) with an orthophosphate have also been shown to stabilize manganese ions in aqueous systems.[8]
Q5: Does temperature affect the stability of my this compound solution?
Yes, temperature can play a role. In some cases, particularly with highly concentrated solutions of buffer salts, cooling the solution (e.g., placing it on ice) can decrease the solubility of the salts and lead to precipitation, a phenomenon known as "salting out".[9] If you observe precipitation upon cooling, it may be related to the overall salt concentration rather than the this compound itself.
Troubleshooting Guide
If you are experiencing precipitation, follow this step-by-step guide to diagnose and resolve the issue.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation issues.
Caption: A step-by-step workflow for diagnosing the cause of precipitation.
Chemical Precipitation Pathway
Understanding the chemical mechanism can help prevent its occurrence. At higher pH levels, manganese ions (Mn²⁺) react with hydroxide ions (OH⁻) or phosphate ions (PO₄³⁻) to form insoluble precipitates. In an acidic citrate buffer, the citrate chelates the Mn²⁺ ion, keeping it soluble.
Caption: Chemical pathways leading to precipitation vs. solubilization.
Data Summary
The following table summarizes the compatibility of this compound under various conditions based on available data.
| Parameter | Condition / Buffer Type | Compatibility | Recommendation / Comment | Citation |
| pH | Acidic (pH 3.0 - 4.0) | High | Ideal for preparing stable stock solutions. | [1] |
| Neutral (pH ≈ 7.0) | Low / Moderate | Risk of precipitation increases. Use with caution. | [2] | |
| Alkaline (pH > 8.0) | Very Low | High likelihood of precipitation (e.g., as Mn(OH)₂). | [2] | |
| Buffer Type | Citric Acid | High | Recommended for stock solutions. Acts as a solvent and chelator. | [4][5] |
| Phosphate Buffers | Very Low | Not recommended due to the formation of insoluble manganese phosphates. | [6][7] | |
| Tris Buffers | Low | Can cause precipitation, especially at pH > 8.5. | [2] | |
| Mineral Acids (e.g., HCl) | High | This compound is freely soluble in dilute mineral acids. | [5][10] | |
| Additives | Citrate | High | Stabilizes Mn²⁺ ions through chelation. | [4][5] |
| Polyacrylic Acid | High | Can be used to stabilize manganese ions in aqueous systems. | [8] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol details the recommended method for preparing a stable stock solution using a citrate buffer system.
Caption: Workflow for preparing a stable this compound stock solution.
Methodology:
-
Prepare Citrate Buffer: Begin by preparing a citrate buffer (e.g., 0.5 M). For example, to prepare a 100 mL solution, dissolve the appropriate amounts of citric acid and sodium citrate in ~80 mL of high-purity water.
-
Adjust pH: While stirring, carefully monitor and adjust the buffer's pH to 4.0.
-
Weigh this compound: Accurately weigh the amount of this compound needed to achieve the target final concentration.
-
Dissolution: While vigorously stirring or vortexing the pH-adjusted citrate buffer, slowly add the this compound powder in small portions. Allow the powder to dissolve completely before adding the next portion. The acidic, chelating environment will facilitate dissolution.[1][4]
-
Final Volume Adjustment: Once all the powder is dissolved and the solution is clear, transfer it to a volumetric flask and add high-purity water to reach the final desired volume.
-
Storage: Store the resulting solution at room temperature or 4°C in a well-sealed container. Avoid freezing unless validated, as this may cause precipitation of buffer components.
References
- 1. This compound | 143007-66-3 | Benchchem [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrated this compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 5. Hydrated this compound BP n FCC Food Grade Manufacturers [glycerophosphate.com]
- 6. Rhizospheric Precipitation of Manganese by Phosphate: A Novel Strategy to Enhance Mn Tolerance in the Hyperaccumulator Phytolacca americana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of manganese phosphate and manganese carbonate during long-term sorption of Mn2+ by viable Shewanella putrefaciens: effects of contact time and temperature - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. US4941979A - Method of stabilizing manganese in aqueous systems - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. nhathuocngocanh.com [nhathuocngocanh.com]
Technical Support Center: Optimizing Manganese Glycerophosphate for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of manganese glycerophosphate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in cell culture?
A1: this compound serves two primary roles in cell culture. Firstly, it acts as a source of manganese ions (Mn²⁺), an essential trace element that functions as a cofactor for numerous enzymes involved in cellular metabolism, antioxidant defense, and signal transduction.[1][2] Secondly, it provides a source of glycerophosphate, which can be enzymatically cleaved by cellular phosphatases, such as alkaline phosphatase (ALP), to release phosphate (B84403) ions. These phosphate ions are crucial for various cellular processes, including the mineralization of the extracellular matrix by osteogenic cells.
Q2: What is the recommended concentration range for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. While direct data for this compound is limited, information from the closely related compound, beta-glycerophosphate, suggests a starting range of 2 mM to 10 mM for inducing osteogenic differentiation.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line, as concentrations above this range may lead to cytotoxicity and non-physiological, dystrophic mineralization.[3][5]
Q3: How should I prepare and store a this compound stock solution?
A3: To prepare a stock solution, dissolve this compound powder in cell culture-grade water.[1] A common stock solution concentration for the related compound, beta-glycerophosphate, is 1 M.[1] After dissolving the powder, sterilize the solution by filtration through a 0.22 µm filter. Aliquot the sterile solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[1] Stock solutions are typically stable for up to three months when stored properly.[1]
Q4: Can this compound be used for differentiating cell types other than osteoblasts?
A4: Yes, while commonly used for osteogenic differentiation, the manganese component can influence various cellular processes in other cell types. Manganese is known to play a role in the differentiation of mesenchymal stem cells and can impact signaling pathways relevant to various lineages.[6] However, the optimal concentration and specific effects will need to be determined empirically for each cell type and desired differentiation pathway.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the cell culture medium after adding this compound. | - High Concentration: The concentration of this compound may have exceeded its solubility limit in the medium. - Interaction with Media Components: High concentrations of calcium, phosphate, or other ions in the medium can lead to the formation of insoluble salts.[7] - pH Imbalance: Incorrect pH of the medium can affect the solubility of this compound. - Improper Mixing: Adding a concentrated stock solution too quickly without adequate mixing can cause localized precipitation. | - Optimize Concentration: Perform a dose-response experiment to find the highest effective concentration that remains soluble. - Prepare Fresh Media: Prepare fresh media and add the this compound solution slowly while gently swirling. - Check Media Formulation: If using a custom medium, ensure the concentrations of all components are balanced. - pH Adjustment: Ensure the final pH of the medium is within the optimal range for your cells (typically 7.2-7.4).[8] - Warm the Medium: Gently warm the medium to 37°C before adding the this compound solution to aid in dissolution. |
| High levels of cell death or cytotoxicity observed. | - Manganese Toxicity: High concentrations of manganese can be toxic to cells, leading to apoptosis and necrosis.[6] - Dystrophic Mineralization: At supra-optimal concentrations, glycerophosphate can lead to widespread, non-physiological mineralization that can cause cell damage.[3] | - Perform a Cytotoxicity Assay: Use assays such as MTT or LDH to determine the cytotoxic concentration of this compound for your specific cell line.[3][9] - Lower the Concentration: Reduce the concentration of this compound in your experiments based on the cytotoxicity data. - Monitor Cell Morphology: Regularly observe cell morphology for signs of stress or death. |
| Inconsistent or no induction of differentiation (e.g., osteogenesis). | - Sub-optimal Concentration: The concentration of this compound may be too low to effectively induce differentiation. - Cell Line Variability: Different cell lines, and even different passages of the same cell line, can respond differently to inducing agents.[10] - Insufficient Culture Time: Differentiation is a time-dependent process, and the culture period may not be long enough. - Other Media Components: The absence of other necessary supplements, such as ascorbic acid and dexamethasone (B1670325) for osteogenesis, can hinder differentiation.[11][12] | - Optimize Concentration: Conduct a dose-response experiment to identify the optimal concentration for inducing differentiation. - Use Low Passage Cells: Use cells at a consistent and low passage number for your experiments. - Time-Course Experiment: Perform a time-course experiment to determine the optimal duration for differentiation. - Complete Differentiation Medium: Ensure your differentiation medium contains all the necessary supplements for your desired lineage. |
| Widespread, non-specific mineralization observed in the culture. | - High Glycerophosphate Concentration: This is a classic sign of using a concentration of glycerophosphate that is too high, leading to dystrophic calcification rather than organized matrix mineralization.[3][5] | - Reduce Concentration: Lower the concentration of this compound to the optimal range determined by your dose-response experiments (typically in the 2-5 mM range for beta-glycerophosphate).[3] - Visual Assessment: Use Alizarin Red S staining to visualize and assess the quality of mineralization. Well-formed, nodular staining is indicative of physiological mineralization, whereas diffuse, sheet-like staining suggests dystrophic calcification. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To determine the optimal, non-toxic concentration of this compound for inducing a desired cellular response (e.g., osteogenic differentiation).
Materials:
-
Your cell line of interest (e.g., pre-osteoblasts, mesenchymal stem cells)
-
Complete cell culture medium
-
Differentiation medium (e.g., osteogenic medium containing ascorbic acid and dexamethasone)
-
This compound stock solution (1 M, sterile filtered)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Reagents for assessing cell viability (e.g., MTT, Trypan Blue)
-
Reagents for assessing differentiation (e.g., Alkaline Phosphatase (ALP) assay kit, Alizarin Red S stain)
Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for proliferation and differentiation over the course of the experiment.
-
Dose-Response Setup: Prepare a serial dilution of the this compound stock solution in your differentiation medium to achieve a range of final concentrations (e.g., 0, 1, 2, 5, 10, 15, 20 mM).
-
Treatment: Once the cells have adhered and reached the desired confluency, replace the culture medium with the prepared differentiation media containing the different concentrations of this compound.
-
Incubation: Culture the cells for the desired experimental duration (e.g., 7, 14, or 21 days for osteogenic differentiation), changing the medium every 2-3 days with freshly prepared media.
-
Assessment:
-
Cell Viability/Cytotoxicity: At selected time points, perform an MTT assay or other viability assay to determine the effect of different concentrations on cell proliferation and survival.
-
Differentiation Markers:
-
Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), lyse the cells and perform a quantitative ALP activity assay according to the manufacturer's instructions.[13]
-
Mineralization: At a later time point (e.g., day 14 or 21), fix the cells and stain with Alizarin Red S to visualize calcium deposition. For a quantitative assessment, the stain can be extracted and measured spectrophotometrically.[14]
-
Gene Expression: At various time points, extract RNA and perform qRT-PCR to analyze the expression of key differentiation markers (e.g., RUNX2, ALPL, BGLAP (Osteocalcin) for osteogenesis).[15][16][17][18]
-
-
Data Presentation:
Table 1: Effect of this compound Concentration on Cell Viability (MTT Assay)
| MnGP Conc. (mM) | Absorbance (OD 570 nm) - Day 7 | % Viability vs. Control - Day 7 | Absorbance (OD 570 nm) - Day 14 | % Viability vs. Control - Day 14 |
| 0 (Control) | Example: 1.25 ± 0.08 | 100% | Example: 1.50 ± 0.10 | 100% |
| 1 | User Data | User Data | User Data | User Data |
| 2 | User Data | User Data | User Data | User Data |
| 5 | User Data | User Data | User Data | User Data |
| 10 | User Data | User Data | User Data | User Data |
| 15 | User Data | User Data | User Data | User Data |
| 20 | User Data | User Data | User Data | User Data |
Table 2: Effect of this compound Concentration on Alkaline Phosphatase (ALP) Activity
| MnGP Conc. (mM) | ALP Activity (U/mg protein) - Day 7 | Fold Change vs. Control - Day 7 |
| 0 (Control) | Example: 15 ± 2.5 | 1.0 |
| 1 | User Data | User Data |
| 2 | User Data | User Data |
| 5 | User Data | User Data |
| 10 | User Data | User Data |
| 15 | User Data | User Data |
| 20 | User Data | User Data |
Table 3: Effect of this compound Concentration on Mineralization (Alizarin Red S Staining)
| MnGP Conc. (mM) | Absorbance (OD 405 nm) - Day 14 | Fold Change vs. Control - Day 14 |
| 0 (Control) | Example: 0.12 ± 0.02 | 1.0 |
| 1 | User Data | User Data |
| 2 | User Data | User Data |
| 5 | User Data | User Data |
| 10 | User Data | User Data |
| 15 | User Data | User Data |
| 20 | User Data | User Data |
Signaling Pathways and Visualizations
Manganese ions (Mn²⁺) derived from this compound can influence several key signaling pathways involved in cell proliferation, differentiation, and survival.
References
- 1. neolab.de [neolab.de]
- 2. Differing responses of osteogenic cell lines to β-glycerophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity and osteogenic potential of quaternary Mg-2Zn-1Ca/X-Mn alloys for craniofacial reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manganese and phosphate removal from culture medium during the growth of the bacterium Sphaerotilus montanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Osteogenic differentiation of immature osteoblasts: Interplay of cell culture media and supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Key role of alkaline phosphatase for development of human-derived nanoparticles in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Cytotoxicity and bioactive potential of new root repair materials for use with BMP-2 transfected human osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. BMP2 Protein Regulates Osteocalcin Expression via Runx2-mediated Atf6 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Osteocalcin, Osteopontin and RUNX2 Expression in Patients’ Leucocytes with Arteriosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Manganese Toxicity in In Vitro Models
Welcome to the technical support center for researchers investigating manganese (Mn) toxicity in in vitro models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My manganese solution is cloudy after adding it to the culture medium. What is causing this and how can I prevent it?
A1: Precipitation of manganese is a common issue, particularly in phosphate-rich buffers and media like Phosphate-Buffered Saline (PBS) or Dulbecco's Modified Eagle Medium (DMEM). Manganese (II) ions can react with phosphate (B84403) ions to form insoluble manganese (II) phosphate, especially at neutral or slightly alkaline pH.[1]
Troubleshooting Steps:
-
Dissolve Manganese Chloride in Deionized Water: Prepare a concentrated stock solution of manganese chloride (MnCl₂) in sterile, deionized water instead of PBS.[1][2]
-
pH Adjustment: Ensure the pH of your final manganese solution is slightly acidic (around 4.5-5.0) before adding it to the culture medium.[3] However, be mindful of the final pH of your culture medium after addition.
-
Avoid High Concentrations in Phosphate Buffers: If you must use a buffer, consider one with a lower phosphate concentration or an alternative buffering system if compatible with your cell line.
-
Filter Sterilization: After dissolving the manganese chloride, filter-sterilize the solution using a 0.22 µm filter to remove any potential precipitates before adding it to your media.[1]
Q2: I am observing high variability between replicate wells in my cell viability assay (e.g., MTT, XTT). What are the potential causes?
A2: High variability in cell viability assays is a frequent problem that can obscure the true effect of manganese. The sources of this variability can be biological or technical.
Troubleshooting Steps:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension flask between pipetting to prevent cell settling.[4]
-
"Edge Effect": The outer wells of a multi-well plate are prone to evaporation, which can concentrate media components and your manganese treatment. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and exclude them from your analysis.[4]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents is a major source of variability. Ensure your pipettes are calibrated regularly and use consistent pipetting techniques.[4]
-
Incomplete Formazan (B1609692) Solubilization (MTT Assay): After the incubation with MTT, ensure the formazan crystals are completely dissolved by the solubilization solution. Pipette up and down multiple times and visually inspect the wells for any remaining crystals. Placing the plate on a shaker for a few minutes can aid dissolution.[5]
Q3: My cell viability results with manganese are not reproducible between experiments. What should I check?
A3: Lack of reproducibility can be frustrating. Beyond the factors mentioned in Q2, consider these points:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and metabolic changes, affecting their response to manganese.[5]
-
Cell Health and Confluency: Ensure your cells are in the exponential growth phase and at a consistent confluency at the time of manganese treatment. Over-confluent or stressed cells will respond differently.
-
Serum Batch Variability: If you are using serum-supplemented media, be aware that different batches of fetal bovine serum (FBS) can have varying levels of components that may interact with manganese, affecting its bioavailability and toxicity.[6]
-
Manganese Stock Solution: Prepare a large batch of your manganese stock solution, aliquot it, and store it at -20°C to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles.
Q4: Can manganese interfere with the MTT assay itself?
A4: Yes, manganese ions have the potential to interfere with tetrazolium salt-based assays like MTT. Manganese can act as a reducing agent, leading to the chemical reduction of the MTT reagent to formazan, independent of cellular metabolic activity. This can result in a false-positive signal, making the cells appear more viable than they are.
Recommendation:
-
Include a "No-Cell" Control: Always include control wells containing the complete culture medium and the highest concentration of manganese used in your experiment, but without any cells. This will allow you to quantify any direct reduction of MTT by manganese and subtract this background from your experimental values.[4]
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Cell Viability Results
This guide provides a logical workflow to troubleshoot common issues with cell viability assays when studying manganese toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of MnCl2 solution [periodni.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. WO2016196621A1 - Manganese supplementation for control of glycosylation in mammalian cell culture process - Google Patents [patents.google.com]
minimizing interference of glycerophosphate in manganese assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the interference of glycerophosphate in manganese assays.
Frequently Asked Questions (FAQs)
Q1: Why are my manganese readings lower than expected when glycerophosphate is present in my sample?
Glycerophosphate can chelate or form stable complexes with manganese (II) ions in your sample. This complexation sequesters the manganese, making it unavailable to react with the colorimetric reagents used in many spectrophotometric assays. As a result, the color development is reduced, leading to an underestimation of the actual manganese concentration.
Q2: What are the common methods for quantifying manganese, and which are best to use in the presence of glycerophosphate?
Several methods are available for manganese quantification, each with its own advantages and disadvantages when dealing with interfering substances like glycerophosphate. The most common methods include:
-
Colorimetric/Spectrophotometric Assays: These methods are often based on the oxidation of manganese to permanganate (B83412) or the formation of a colored complex with a specific ligand. They are generally simple and cost-effective but are more susceptible to chemical interferences from complexing agents.
-
Atomic Absorption Spectrometry (AAS): AAS measures the absorption of light by free manganese atoms in a flame or graphite (B72142) furnace. This technique is highly specific for the element being measured and is less prone to chemical interferences from complexing agents like glycerophosphate, especially after appropriate sample preparation.
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES/ICP-OES): ICP-AES measures the light emitted by excited manganese atoms in a high-temperature plasma. It is a robust and sensitive technique that can measure multiple elements simultaneously and is not significantly affected by the presence of glycerophosphate after acid digestion of the sample.[1]
For samples containing glycerophosphate, AAS and ICP-AES are the recommended methods due to their higher specificity and reduced susceptibility to chemical interference.
Q3: Can I use a colorimetric assay if I don't have access to AAS or ICP?
While not ideal, it may be possible to use a colorimetric assay after a sample pretreatment step to break down the interfering glycerophosphate. Acid digestion can be employed to free the complexed manganese. However, it is crucial to validate this approach by running appropriate controls, such as a sample with a known manganese concentration (spike recovery) with and without glycerophosphate, to ensure the digestion is complete and does not interfere with the colorimetric reagents.
Q4: Are there any masking agents that can prevent glycerophosphate from interfering?
Currently, there are no well-established masking agents that specifically and effectively prevent glycerophosphate from binding to manganese without affecting the assay chemistry. The most reliable approach is to either remove the glycerophosphate or use an analytical technique that is not affected by its presence.
Troubleshooting Guide: Low Manganese Readings
This guide provides a systematic approach to troubleshooting unexpectedly low manganese measurements in assays where glycerophosphate contamination is suspected.
Logical Workflow for Troubleshooting
Caption: A decision tree to guide researchers in troubleshooting low manganese readings in the presence of glycerophosphate.
Mechanism of Interference
Caption: Diagram illustrating how glycerophosphate sequesters free manganese ions, preventing them from reacting in a colorimetric assay.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key characteristics of common analytical methods for manganese determination, with a focus on their suitability for samples containing glycerophosphate.
| Feature | Spectrophotometry/Colorimetry | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma-AES (ICP-AES) |
| Principle | Measures the absorbance of a colored manganese complex or permanganate. | Measures the absorption of light by ground-state manganese atoms.[1] | Measures the emission of light from excited manganese atoms in a plasma.[1] |
| Susceptibility to Glycerophosphate Interference | High (due to complex formation) | Low to negligible (after acid digestion) | Low to negligible (after acid digestion) |
| Sample Preparation | Minimal (if no interfering substances are present) | Acid digestion is required to remove organic matrices and break complexes.[1][2] | Acid digestion is required to remove organic matrices and break complexes.[1] |
| Throughput | High (suitable for plate-based assays) | Moderate | High (can measure multiple elements simultaneously) |
| Sensitivity | Moderate | Good to excellent | Excellent |
| Cost & Complexity | Low cost, simple instrumentation | Moderate cost and complexity | High cost, complex instrumentation |
Experimental Protocols
Protocol: Acid Digestion for Manganese Analysis by AAS or ICP-AES
This protocol describes a general method for digesting biological samples containing glycerophosphate to prepare them for manganese analysis using AAS or ICP-AES.[1][2]
Materials:
-
Concentrated nitric acid (HNO₃), trace metal grade
-
Hydrogen peroxide (H₂O₂), 30%, trace metal grade
-
Deionized water (18 MΩ·cm)
-
Digestion vessels (e.g., Teflon-lined microwave digestion vessels or borosilicate glass tubes)
-
Hot block or microwave digestion system
-
Volumetric flasks, Class A
-
Pipettes and pipette tips (metal-free)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of your sample (e.g., 0.1 - 0.5 g of solid or 1 mL of liquid) into a clean digestion vessel.
-
Acid Addition: In a fume hood, carefully add 5 mL of concentrated nitric acid to the sample. Swirl gently to mix. Allow the sample to pre-digest at room temperature for at least 30 minutes.
-
Digestion:
-
Hot Block Method: Place the digestion vessels on a hot block and slowly increase the temperature to 95-120°C. Heat for 2-4 hours, or until the solution is clear and brownish-red fumes are no longer evolved. Do not allow the sample to boil to dryness.
-
Microwave Digestion Method: Follow the manufacturer's instructions for your microwave digestion system. A typical program involves ramping the temperature to 180-200°C and holding for 20-30 minutes.
-
-
Oxidation with Hydrogen Peroxide: Remove the vessels from the heat and allow them to cool. Cautiously add 1-2 mL of 30% hydrogen peroxide dropwise to further oxidize any remaining organic matter. If foaming occurs, wait for it to subside before adding more.
-
Final Digestion: Return the vessels to the heat source and continue heating for another hour to remove the excess hydrogen peroxide. The final solution should be clear and colorless or pale yellow.
-
Dilution: Allow the digest to cool completely to room temperature. Quantitatively transfer the solution to a volumetric flask (e.g., 25 mL or 50 mL) and dilute to the final volume with deionized water.
-
Analysis: The sample is now ready for manganese analysis by AAS or ICP-AES. Prepare your calibration standards in a similar acid matrix to match the samples. Always include a method blank (a digestion vessel with all reagents but no sample) to check for contamination.
Safety Precautions: Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling concentrated acids and hydrogen peroxide.
References
improving the stability of manganese glycerophosphate stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of manganese glycerophosphate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an organometallic compound used as a source of manganese and glycerophosphate in various applications, including nutritional supplements and as a reagent in chemical and biological research.[1] The stability of its stock solutions is crucial for experimental reproducibility, ensuring accurate dosage, and preventing the formation of degradation products that could interfere with experiments or have toxic effects.
Q2: What are the primary factors that affect the stability of this compound solutions?
A2: The stability of this compound solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing or reducing agents.[2][3] It is a generally stable compound but is incompatible with strong oxidizing agents, bases, amines, reducing agents, acids, and acid anhydrides.[2][3]
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from heat and sunlight.[2] For stock solutions, it is recommended to prepare them fresh. If storage is necessary, they should be filter-sterilized, aliquoted, and stored at -20°C for short periods. Based on data for similar compounds like β-glycerophosphate sodium salt, aqueous solutions should not be stored for more than a day at warmer temperatures to minimize degradation.[4][5]
Q4: What are the signs of degradation in a this compound stock solution?
A4: Signs of degradation can include a change in color (solutions may become cloudy or develop a pink or brown tint due to the oxidation of manganese), the formation of a precipitate, or a noticeable change in pH. For quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect and quantify degradation products.[6]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the aqueous solution. | Low solubility in neutral water; pH is too high. | This compound is sparingly soluble in water but freely soluble in dilute mineral acids or citric acid solutions.[2][7] Prepare stock solutions in a slightly acidic buffer (e.g., citric acid buffer, pH ~3–4) to enhance solubility.[7] |
| Solution turns brown/pink over time. | Oxidation of Mn(II) to higher oxidation states (e.g., Mn(III), Mn(IV)). | Prepare solutions fresh before use. Store solutions in the dark and at low temperatures (-20°C). Consider degassing the solvent to remove dissolved oxygen before preparation. |
| Loss of biological activity or inconsistent experimental results. | Degradation of the glycerophosphate moiety via hydrolysis or oxidation. | Avoid high temperatures and extreme pH values. Prepare solutions in a suitable buffer and store them properly. Always use a fresh or properly stored stock solution for critical experiments. |
| Difficulty dissolving the powder. | The compound is hygroscopic and may have absorbed moisture, affecting its solubility characteristics. | Ensure the powder is stored in a desiccated environment. Use a vortex mixer or sonication to aid dissolution in an appropriate acidic solvent. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes a method for preparing a stock solution with enhanced stability for use in biological experiments.
-
Reagents and Materials:
-
This compound powder
-
Citric acid
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile, conical tubes (50 mL)
-
Sterile syringe filters (0.22 µm)
-
pH meter
-
-
Procedure:
-
Prepare a 0.1 M citric acid buffer. Adjust the pH to approximately 4.0 using a sodium hydroxide (B78521) solution.
-
Weigh the desired amount of this compound powder.
-
Slowly add the powder to the citric acid buffer while stirring continuously to facilitate dissolution.
-
Once fully dissolved, adjust the final volume with the citric acid buffer to achieve the desired concentration.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C and protect them from light.
-
Protocol 2: Assessment of Stock Solution Stability via HPLC
This protocol provides a general workflow for assessing the stability of this compound solutions.
-
Objective: To quantify the remaining concentration of this compound and detect the formation of degradation products over time.
-
Methodology:
-
Prepare a fresh stock solution of this compound as a reference standard (Time 0).
-
Subject aliquots of the stock solution to various stress conditions (e.g., different temperatures, pH values, light exposure).
-
At specified time points, withdraw samples from each condition.
-
Analyze the samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point for organophosphate compounds. The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection can be performed using a UV detector at a wavelength where this compound or its potential degradation products absorb.
-
Compare the peak area of this compound in the stressed samples to the Time 0 reference to calculate the percentage of degradation. Identify and quantify any new peaks corresponding to degradation products.
-
Visualizing a Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues with this compound stock solution stability.
Caption: Troubleshooting workflow for this compound solution stability.
References
- 1. This compound - Choice Org [choiceorg.com]
- 2. Hydrated this compound EP BP FCC Food Grade Manufacturers [mubychem.com]
- 3. Hydrated this compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 4. neolab.de [neolab.de]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. This compound | 143007-66-3 | Benchchem [benchchem.com]
Technical Support Center: High-Purity Manganese Glycerophosphate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining synthesis protocols for higher purity manganese glycerophosphate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of this compound?
A1: this compound is typically a white or pale pink, hygroscopic powder.[1][2] It is practically insoluble in water and ethanol (B145695) but is freely soluble in dilute mineral acids.[2] One gram can be dissolved in approximately 5 mL of a 1:4 citric acid solution.
Q2: What are the common impurities found in this compound?
A2: Common impurities include chlorides, sulfates, iron, heavy metals, free phosphates, and substances soluble in glycerol (B35011) and ethanol.[2][3] These impurities can arise from starting materials or side reactions during the synthesis process.
Q3: What analytical techniques are recommended for purity assessment?
A3: A combination of techniques is recommended. Titration with EDTA can be used to determine the manganese content. Ion chromatography is a powerful method for quantifying anionic impurities such as free phosphates, chlorides, and sulfates, as well as for separating α- and β-glycerophosphate isomers.[3][4][5][6] Atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis can be used to determine the concentration of heavy metal impurities.[7]
Q4: What is the importance of controlling the isomeric purity (α- vs. β-glycerophosphate)?
A4: The specific biological activity and physicochemical properties of this compound can be dependent on its isomeric form. For pharmaceutical applications, it is often crucial to control the synthesis to favor one isomer, typically the β-isomer, and to have analytical methods capable of separating and quantifying both.[5][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during washing/filtration. - Sub-optimal reaction temperature or pH. | - Increase reaction time or temperature moderately. - Ensure pH is in the optimal range for precipitation. - Use a finer filter paper or a centrifuge for product recovery. - Wash the product with a minimal amount of cold solvent to reduce dissolution. |
| Product is off-color (e.g., brownish or greyish) | - Presence of iron or other heavy metal impurities. - Oxidation of manganese(II). - Degradation of glycerol at high temperatures. | - Use high-purity starting materials. - Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. - Avoid excessive heating during the reaction and drying steps. - Wash the final product with a dilute solution of a reducing agent like ascorbic acid. |
| High levels of free phosphate (B84403) in the final product | - Excess phosphoric acid or glycerophosphoric acid used in the synthesis. - Incomplete reaction of the phosphate source. - Hydrolysis of the product during workup. | - Use stoichiometric amounts of reactants. - Wash the crude product thoroughly with deionized water. - Consider a purification step involving precipitation with a metal salt that forms an insoluble phosphate, followed by removal of the excess metal ion.[9][10] |
| High levels of chloride or sulfate (B86663) impurities | - Use of manganese chloride or sulfate as a starting material. - Contamination from glassware or other reagents. | - Use manganese acetate (B1210297) or carbonate as the manganese source. - Wash the final product extensively with deionized water. - Recrystallize the product from a suitable solvent. |
| Product fails to crystallize or forms an oil | - Presence of significant amounts of impurities, especially unreacted glycerol. - Inappropriate solvent for crystallization. | - Wash the crude product with ethanol or another organic solvent to remove glycerol and other soluble organic impurities. - Attempt recrystallization from a different solvent or a mixture of solvents. Seeding with a small crystal of pure product can induce crystallization.[11] |
Refined Experimental Protocol for High-Purity this compound
This protocol is a suggested starting point and may require optimization based on laboratory conditions and desired product specifications.
Materials:
-
Glycerophosphoric acid (high purity)
-
Manganese(II) acetate tetrahydrate (high purity)
-
Deionized water
-
Ethanol (96%)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 1 M solution of glycerophosphoric acid in deionized water.
-
Prepare a 1 M solution of manganese(II) acetate tetrahydrate in deionized water. Filter if necessary to remove any insoluble matter.
-
-
Reaction:
-
In a clean, jacketed glass reactor, add the glycerophosphoric acid solution.
-
Slowly, with constant stirring, add the manganese(II) acetate solution to the glycerophosphoric acid solution at room temperature. A precipitate of this compound should begin to form.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Monitor the pH of the solution; it should be in the slightly acidic to neutral range. Adjust if necessary with a dilute solution of acetic acid or ammonia.
-
-
Isolation and Washing:
-
Isolate the precipitated this compound by vacuum filtration or centrifugation.
-
Wash the product cake on the filter with several portions of deionized water to remove unreacted starting materials and soluble byproducts.
-
Follow with a wash of 96% ethanol to remove any unreacted glycerol and other organic-soluble impurities.
-
-
Drying:
-
Dry the purified product in a vacuum oven at a temperature not exceeding 70°C to prevent degradation. Dry to a constant weight.
-
-
Purity Analysis:
-
Analyze the final product for manganese content, loss on drying, and impurity levels (chlorides, sulfates, iron, heavy metals, free phosphate) according to pharmacopeial or other relevant standards.
-
Data Presentation
Table 1: Typical Impurity Limits for High-Purity this compound
| Impurity | Maximum Limit | Reference |
| Chlorides | 0.15% | [2][3] |
| Sulfates | 0.2% | [2][3] |
| Iron | 50 ppm | [2][3] |
| Heavy Metals | 20 ppm | [2][3] |
| Free Phosphates | 0.3% | [2][3] |
| Glycerol and ethanol-soluble substances | 1.0% | [2][3] |
| Loss on Drying | 12.0% | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. This compound - Choice Org [choiceorg.com]
- 2. Hydrated this compound BP n FCC Food Grade Manufacturers [glycerophosphate.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of glycerophosphate and other anions in dentifrices by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. β-glycerophosphate and L-malate in a pharmaceutical formulation | Metrohm [metrohm.com]
- 9. Phosphorus Removal: A Guide to the Different Methods [dutypoint.com]
- 10. pca.state.mn.us [pca.state.mn.us]
- 11. mt.com [mt.com]
addressing batch-to-batch variability of manganese glycerophosphate
Welcome to the technical support center for manganese glycerophosphate. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We've observed precipitation in our cell culture medium after adding a new batch of this compound. What could be the cause and how can we resolve it?
A1: Precipitation upon addition of this compound to cell culture media can be attributed to several factors related to batch-to-batch variability:
-
Solubility Issues: this compound is slightly soluble in water but freely soluble in dilute mineral acids.[1][2] Different batches may exhibit variations in solubility due to subtle differences in their crystalline structure or the presence of insoluble impurities.
-
pH Shifts: The local pH of the medium can be affected by the introduction of a new component. If the pH shifts to a less acidic range, the solubility of this compound can decrease, leading to precipitation.[3]
-
Interaction with Media Components: Components in your cell culture medium, such as phosphates or certain proteins, can interact with manganese ions to form insoluble complexes. Variability in the purity of this compound can introduce contaminants that may also react with media components.
Troubleshooting Steps:
-
Pre-dissolving: Try dissolving the this compound in a small volume of sterile, dilute hydrochloric acid before adding it to the final volume of your culture medium. Ensure the final pH of the medium is readjusted.
-
Temperature: Gently warm the medium while stirring to aid dissolution, but avoid excessive heat which could degrade other media components.[3]
-
Order of Addition: When preparing media from powder, add this compound to the water before adding other components that might react with it, like high concentrations of phosphate (B84403) buffers.[4]
-
Filtration: After dissolution and pH adjustment, sterile filter the medium using a 0.22 µm filter to remove any remaining particulates before use.
Q2: Our cells are showing atypical morphology and reduced viability after we switched to a new lot of this compound. What is the likely cause?
A2: Changes in cell morphology and viability are serious concerns that can often be traced back to the quality of the this compound batch.[5][6]
-
Impurities: The most likely culprit is the presence of impurities in the new batch. Heavy metals (such as lead, mercury, or cadmium) are common contaminants in raw materials and can be cytotoxic even at low concentrations.[7]
-
Incorrect Manganese Concentration: An assay of the new batch might reveal a higher or lower manganese content than specified, leading to either toxic effects or a deficiency, both of which can impact cell health.[8] Manganese itself, at high concentrations, can be toxic to cells.[7]
-
Endotoxin Contamination: If the product is not certified as endotoxin-free, bacterial endotoxins could be present and can cause significant cellular stress and atypical morphology.
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Compare the CoA of the new batch with the previous one. Pay close attention to the levels of heavy metals and other specified impurities.
-
Qualify the New Batch: Before using a new batch in critical experiments, it is advisable to perform a small-scale test to assess its effect on a control cell line.
-
Analytical Testing: If you have access to analytical instrumentation, consider performing an in-house analysis to verify the manganese content and screen for common elemental impurities.
Q3: We are observing inconsistent results in our enzyme assays that are dependent on manganese as a cofactor. Could this be related to the this compound batch?
A3: Yes, batch-to-batch variability in this compound can significantly impact the kinetics of manganese-dependent enzymes.[9][10]
-
Manganese Concentration: The precise concentration of available manganese is critical for the catalytic activity of many enzymes. If the manganese content of the new batch is different, it will directly affect the reaction rate.
-
Presence of Inhibitors or Chelators: Impurities in the this compound could act as enzyme inhibitors or chelating agents that sequester manganese ions, making them unavailable to the enzyme.
-
pH Effects: Minor variations in the acidity or alkalinity of the this compound powder could slightly alter the pH of your reaction buffer, which can have a profound effect on enzyme activity.
Troubleshooting Steps:
-
Quantify Manganese Content: Perform an assay to determine the exact manganese concentration in your new batch. This can be done using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Buffer pH Check: Always measure the pH of your final reaction buffer after all components, including the this compound, have been added.
-
Spiking Experiment: To test for the presence of inhibitors, you can "spike" a reaction using your old, trusted batch of this compound with a small amount from the new batch. A decrease in enzyme activity would suggest the presence of an inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent Osteogenic Differentiation
Symptom: You are using this compound as a component of your osteogenic differentiation medium for mesenchymal stem cells (MSCs) or pre-osteoblasts. With a new batch, you observe reduced alkaline phosphatase (ALP) activity, poor mineralization, and altered expression of osteogenic markers.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Manganese Concentration | The new batch may have a lower manganese content, leading to insufficient activation of signaling pathways involved in osteogenesis. Solution: Assay the manganese content of the new batch and adjust the concentration accordingly. Consider performing a dose-response experiment to determine the optimal manganese concentration for your specific cell type. |
| Glycerophosphate Variability | The glycerophosphate component is also crucial for mineralization.[11] Variations in its purity or isomeric composition between batches could affect its efficacy as a phosphate donor. Solution: If possible, test the new batch for its phosphate content. Ensure that other components of the osteogenic cocktail (like ascorbic acid and dexamethasone) are fresh and of high quality. |
| Inhibitory Impurities | Heavy metal or other impurities could be interfering with cellular processes and inhibiting differentiation. Solution: Review the CoA for impurity levels. If high levels of contaminants are suspected, consider using a higher-purity grade of this compound or testing a batch from a different supplier. |
Experimental Workflow for Investigating Inconsistent Osteogenic Differentiation
Issue 2: Unexpected Cellular Signaling Events
Symptom: Your experiments involve studying specific signaling pathways (e.g., MAPK, PI3K/Akt). After introducing a new batch of this compound, you observe unexpected activation or inhibition of these pathways, confounding your results.
Background: Manganese is known to influence several key signaling pathways.[1][2] Variability in the effective concentration of manganese can therefore lead to off-target effects.
Manganese-Affected Signaling Pathways
References
- 1. Hydrated this compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 2. Hydrated this compound EP BP FCC Food Grade Manufacturers [mubychem.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. AFM-Detected Apoptotic Changes in Morphology and Biophysical Property Caused by Paclitaxel in Ishikawa and HeLa Cells | PLOS One [journals.plos.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
comparing bioavailability of manganese glycerophosphate to manganese chloride or sulfate
A direct comparative study on the bioavailability of manganese glycerophosphate versus manganese chloride and manganese sulfate (B86663) in a single experimental model is not available in the current scientific literature. This guide, therefore, presents a summary of the available data for each compound from separate studies to provide a relative understanding of their bioavailability. The absence of head-to-head comparisons means that the data presented herein are not directly comparable due to differences in experimental models, methodologies, and conditions.
Quantitative Data on Manganese Bioavailability
The following table summarizes quantitative bioavailability data for manganese chloride and manganese sulfate from various studies. It is crucial to note that these studies were conducted on different animal models and under varying experimental protocols, which precludes direct comparison.
| Manganese Source | Animal Model | Key Bioavailability Findings | Reference |
| Manganese Chloride | Sprague-Dawley Rats | Absolute oral bioavailability: ~13%. Tmax: 0.25 hours.[1] | |
| Sprague-Dawley Rats | Oral administration led to a 68% increase in steady-state blood manganese concentrations compared to controls after four weeks.[2][3] | ||
| Manganese Sulfate | Broiler Chicks | Considered the standard for 100% relative bioavailability in some poultry studies.[4][5] Manganese monoxide showed 66% of the bioavailability of manganese sulfate.[6][7] | |
| Broiler Chicks | Lower bioavailability compared to manganese proteinate (an organic chelate). Relative bioavailability of manganese proteinate was 105-128% that of manganese sulfate depending on the tissue measured.[4][5] | ||
| Broiler Chicks | Relative bioavailability of manganese threonine was 150-433% that of manganese sulfate across different parameters.[8] |
Experimental Protocols
The methodologies employed in the cited studies vary, which is a key reason why direct comparisons of bioavailability are not feasible. Below are summaries of the experimental protocols from representative studies.
Manganese Chloride Bioavailability in Rats
-
Study Design: A toxicokinetics study was conducted in male and female Sprague-Dawley rats.[1]
-
Administration: A single oral dose of manganese chloride (6.0 mg Mn/kg) was administered by gavage.[1]
-
Sample Collection: Blood samples were collected at various time points post-administration.[1]
-
Analytical Method: Plasma manganese concentrations were quantified by atomic absorption spectrophotometry.[1]
-
Pharmacokinetic Analysis: Parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC) were calculated to determine bioavailability.[1]
Manganese Sulfate Relative Bioavailability in Broiler Chicks
-
Study Design: A study to determine the relative bioavailability of different manganese sources was conducted using broiler chicks.[6][7]
-
Dietary Formulation: A basal corn-soybean meal diet was supplemented with manganese sulfate at varying concentrations (e.g., 40, 80, or 120 ppm Mn).[6][7]
-
Administration: The supplemented diets were fed to the chicks for a specified period (e.g., 21 days).[6][7]
-
Sample Collection: At the end of the study period, tissues such as bone (tibia), liver, and kidney were collected.[6][7]
-
Analytical Method: Manganese concentrations in the collected tissues were determined.
-
Bioavailability Assessment: The relative bioavailability of other manganese sources was calculated by comparing the tissue manganese concentrations to those of the manganese sulfate-supplemented group, which was set as the 100% reference.[4][5]
Information on this compound
There is a significant lack of published in vivo studies specifically quantifying the bioavailability of this compound. However, some of its properties and uses can provide indirect insights:
-
Solubility: this compound is described as practically insoluble in water but freely soluble in dilute mineral acids.[9][10] This suggests that it may dissolve in the acidic environment of the stomach, which is a prerequisite for absorption.
-
Use in Supplements: It is used as a nutritional supplement, and some manufacturers claim it to be a bioavailable source of manganese.[11][12]
-
Related Compounds: Studies on other glycerophosphates, such as magnesium glycerophosphate, suggest good bioavailability.
Without dedicated pharmacokinetic studies, it is not possible to definitively state the bioavailability of this compound relative to manganese chloride or sulfate.
Generalized Experimental Workflow for a Bioavailability Study
The following diagram illustrates a general workflow for conducting a bioavailability study for a manganese compound.
References
- 1. Comparative Toxicokinetics of Manganese Chloride and Methylcyclopentadienyl Manganese Tricarbonyl (MMT) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of the route of administration and the chemical form (MnCl2, MnO2) on the absorption and cerebral distribution of manganese in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability of manganese sulfate and manganese monoxide in chicks as measured by tissue uptake of manganese from conventional dietary levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medtextpublications.com [medtextpublications.com]
- 9. Hydrated this compound BP n FCC Food Grade Manufacturers [glycerophosphate.com]
- 10. Hydrated this compound BP Ph Eur FCC Manufacturers [manganesechloride.org]
- 11. nutriscienceusa.com [nutriscienceusa.com]
- 12. drugtodayonline.com [drugtodayonline.com]
A Comparative Analysis of Manganese Glycerophosphate and Manganese Gluconate in Nutritional Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of manganese glycerophosphate and manganese gluconate, two common organic forms of manganese used in nutritional supplements and research. While direct comparative studies are limited, this document synthesizes available data on their bioavailability, metabolism, and cellular effects, offering a framework for informed selection in research and development settings.
Introduction to Manganese and its Organic Salts
Manganese (Mn) is an essential trace mineral crucial for numerous physiological processes, including bone formation, metabolism of amino acids, cholesterol, and carbohydrates, and as a cofactor for antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD).[1] In nutritional supplements and fortified foods, manganese is often supplied as organic salts to potentially enhance its bioavailability compared to inorganic forms.[2][3] This guide focuses on two such organic salts: this compound and manganese gluconate.
This compound is an organometallic compound that provides manganese linked to a glycerophosphate molecule.[4] Glycerophosphate itself is a substrate in various metabolic pathways, including lipid metabolism.[5]
Manganese Gluconate is the manganese salt of gluconic acid.[6] It is recognized for its good bioavailability and is used in both pharmaceutical and food applications.[7]
Comparative Data Summary
Due to the absence of direct head-to-head comparative studies, the following tables summarize the known properties and available data for each compound.
Table 1: General and Chemical Properties
| Property | This compound | Manganese Gluconate |
| Chemical Formula | C8H18Mn2O12P2[8] | C12H22MnO14[6] |
| Appearance | White or pale pink, hygroscopic powder[4] | Slightly pink colored powder[6] |
| Solubility | Information not readily available | Soluble in water |
| Common Uses | Dietary supplements, food and beverage fortification[4] | Nutrient supplement in food and pharmaceuticals[6] |
Table 2: Bioavailability and Metabolism
| Aspect | This compound | Manganese Gluconate |
| Bioavailability | Considered a bioavailable source of manganese.[4] Organic magnesium salts (like glycerophosphate) show higher bioavailability than inorganic forms.[9] | Generally considered to have good bioavailability.[7] Organic forms like gluconate are preferred over inorganic salts.[2] |
| Metabolic Fate of Organic Moiety | Glycerophosphate can be converted to glycerol-3-phosphate, which is involved in lipid metabolism and energy production.[5] | Gluconate can be phosphorylated by gluconokinase to 6-phosphogluconate, which then enters the hexose (B10828440) monophosphate shunt.[10][11] |
| Known Interactions | No specific interactions documented, but mineral absorption can be influenced by other dietary components. | Chelation with food components like phytates can reduce absorption.[12] |
Experimental Protocols for Comparative Assessment
To address the gap in direct comparative data, the following hypothetical experimental protocols are proposed.
In-Vitro Bioavailability Assessment using Caco-2 Cell Model
This protocol is adapted from studies on mineral bioavailability using the Caco-2 cell line, a well-established in-vitro model for the human intestinal epithelium.[13][14]
Objective: To compare the intestinal transport and uptake of manganese from this compound and manganese gluconate.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable inserts in a two-chamber system (apical and basolateral) to form a polarized monolayer that mimics the intestinal barrier.
-
Treatment: Equimolar concentrations of manganese from both this compound and manganese gluconate are added to the apical (luminal) chamber. A control group with no added manganese is also included.
-
Sample Collection: At various time points (e.g., 2, 4, 6, and 24 hours), samples are collected from both the apical and basolateral (bloodstream side) chambers. The cells are also harvested at the end of the experiment.
-
Manganese Quantification: The concentration of manganese in all samples is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the transport of manganese across the Caco-2 monolayer. Intracellular manganese accumulation is also determined. Statistical analysis is performed to compare the results between the two manganese sources.
In-Vivo Bioavailability Assessment in a Rodent Model
This protocol is based on standard rodent models for assessing mineral bioavailability through depletion-repletion studies.
Objective: To determine the relative bioavailability of manganese from this compound and manganese gluconate in a living organism.
Methodology:
-
Animal Model: Weanling rats are fed a manganese-deficient diet for a specified period (e.g., 4 weeks) to deplete their manganese stores.
-
Repletion Phase: The manganese-depleted rats are then divided into groups and fed diets supplemented with either this compound, manganese gluconate, or a highly bioavailable standard (e.g., manganese sulfate) at varying concentrations. A control group continues on the manganese-deficient diet.
-
Tissue Collection: After the repletion period (e.g., 2 weeks), the rats are euthanized, and tissue samples (liver, kidney, bone) and blood are collected.
-
Manganese Analysis: Manganese concentrations in the collected tissues and blood are measured using ICP-MS.
-
Bioavailability Calculation: The relative bioavailability of each manganese source is calculated using the slope-ratio assay, where the slope of the regression line of tissue manganese concentration versus dietary manganese intake for each test source is compared to the slope of the standard source.
Visualization of Metabolic Pathways and Experimental Workflows
Metabolic Pathways
The following diagrams illustrate the metabolic fate of the organic moieties of this compound and manganese gluconate after dissociation.
Caption: Metabolic pathway of the glycerophosphate moiety.
Caption: Metabolic pathway of the gluconate moiety.
Experimental Workflow
The diagram below outlines the key steps in a comparative in-vitro bioavailability study.
Caption: In-vitro comparative bioavailability workflow.
Conclusion and Future Directions
To provide clear guidance for nutritional research and product development, direct comparative studies are essential. The proposed experimental protocols offer a framework for conducting such research. Future studies should aim to provide quantitative data on the relative bioavailability and physiological effects of these two manganese salts to enable evidence-based selection for specific applications. Researchers are encouraged to consider these proposed methodologies to contribute to a more comprehensive understanding of manganese supplementation.
References
- 1. Articles [globalrx.com]
- 2. ivymedical.hu [ivymedical.hu]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Choice Org [choiceorg.com]
- 5. What is the mechanism of Calcium Glycerophosphate? [synapse.patsnap.com]
- 6. Manganese gluconate | C12H22MnO14 | CID 22988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Manganese Gluconate Supplement Factory_Manufacture_Supplier - Shandong Xinhong Pharmaceutical Co., LTD [sdxhpharma.com]
- 8. This compound | C8H18Mn2O12P2 | CID 14844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mn bioavailability by polarized Caco-2 cells: comparison between Mn gluconate and Mn oxyprolinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
assessing the neurotoxic effects of manganese glycerophosphate versus other manganese compounds
A detailed examination of the neurotoxic effects of manganese compounds, with a focus on manganese glycerophosphate in relation to other forms of manganese. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of manganese-induced neurotoxicity, supported by experimental data and detailed methodologies.
Manganese (Mn) is an essential trace element crucial for various physiological processes. However, overexposure to manganese can lead to a neurotoxic condition known as manganism, which shares similarities with Parkinson's disease.[1] The neurotoxicity of manganese is a significant concern in occupational health and for individuals receiving long-term parenteral nutrition. While various manganese compounds are used in industrial and pharmaceutical applications, their comparative neurotoxic potential is not always well-defined. This guide aims to synthesize the available scientific evidence on the neurotoxic effects of manganese compounds, with a particular focus on this compound in comparison to more commonly studied compounds like manganese chloride (MnCl₂).
Comparative Neurotoxicity: An Overview
Direct comparative studies on the neurotoxicity of this compound versus other manganese compounds are limited in publicly available scientific literature. However, the fundamental mechanisms of manganese-induced neurotoxicity are expected to be similar across different manganese salts, with potential variations in potency and bioavailability. The solubility of inorganic manganese compounds can influence their bioavailability and subsequent delivery to the brain.[2]
The general consensus from numerous studies is that excess manganese accumulation in the brain leads to a cascade of detrimental events, including oxidative stress, mitochondrial dysfunction, neuroinflammation, and ultimately, neuronal cell death.[3][4]
Key Mechanisms of Manganese-Induced Neurotoxicity
Manganese-induced neurotoxicity is a multifaceted process involving several interconnected cellular and molecular pathways.
1. Oxidative Stress: A primary mechanism of manganese neurotoxicity is the induction of oxidative stress.[1] Manganese can accumulate in mitochondria, the primary site of cellular respiration, and disrupt their function, leading to an overproduction of reactive oxygen species (ROS).[3] This increase in ROS can overwhelm the cell's antioxidant defense systems, causing damage to lipids, proteins, and DNA.
2. Mitochondrial Dysfunction: Manganese preferentially accumulates in the mitochondria, impairing their function and leading to decreased ATP production and the release of pro-apoptotic factors like cytochrome c.[3]
3. Neuroinflammation: Manganese exposure can activate microglia and astrocytes, the resident immune cells of the brain, triggering a neuroinflammatory response.[4] This leads to the release of pro-inflammatory cytokines such as TNF-α and interleukins, which can exacerbate neuronal damage.[5]
4. Excitotoxicity: Manganese can disrupt glutamate (B1630785) homeostasis, the primary excitatory neurotransmitter in the brain.[6] This can lead to an overstimulation of glutamate receptors, a phenomenon known as excitotoxicity, which results in neuronal injury and death.
5. Apoptosis: The culmination of these insults often leads to programmed cell death, or apoptosis. Manganese has been shown to activate apoptotic pathways involving caspases.[7]
Signaling Pathways in Manganese Neurotoxicity
Several signaling pathways are critically involved in mediating the neurotoxic effects of manganese.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of proteins, including p38 and ERK, are key regulators of cellular responses to stress. Manganese exposure has been shown to activate the p38 MAPK pathway, which is involved in apoptosis and inflammation.[3][7]
-
Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a central regulator of inflammation. Manganese can activate NF-κB, leading to the transcription of pro-inflammatory genes.[3][8]
Below is a diagram illustrating the key signaling pathways involved in manganese-induced neurotoxicity.
References
- 1. Manganese neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of manganese-induced neurotoxicity and the pursuit of neurotherapeutic strategies [frontiersin.org]
- 4. Neurotoxicity mechanisms of manganese in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Manganese Neurotoxicity: A Comprehensive Review of Pathophysiology and Inherited and Acquired Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Signaling Pathways Involved in Manganese-Induced Neurotoxicity | MDPI [mdpi.com]
validating the efficacy of manganese glycerophosphate as a nutrient supplement in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of manganese glycerophosphate as a nutrient supplement in animal models, contextualized within the broader landscape of available manganese sources. Due to a lack of direct comparative studies on this compound in the available scientific literature, this guide leverages data from studies comparing other organic and inorganic manganese sources to provide a comprehensive overview of its potential efficacy. This compound is an organometallic compound, positioning it within the category of organic trace minerals.[1]
Executive Summary
Manganese is an essential trace mineral critical for numerous physiological functions in animals, including bone formation, metabolism of carbohydrates and lipids, and antioxidant defense.[2][3] The efficacy of manganese supplementation is largely dependent on its chemical form, which influences its bioavailability. Organic manganese sources are generally considered to be more bioavailable than inorganic sources. This guide will compare this compound, as an organic source, with commonly used inorganic (manganese sulfate (B86663), manganese oxide) and other organic (manganese proteinate, amino acid chelates) forms.
Data Presentation: Comparative Efficacy of Manganese Sources
The following tables summarize quantitative data from various animal model studies, comparing the performance of different manganese supplements.
Table 1: Comparative Bioavailability of Manganese Sources in Broiler Chickens
| Manganese Source | Animal Model | Parameter Measured | Relative Bioavailability (%) | Reference |
| Manganese Sulfate (MnSO₄) | Broiler Chicks | Bone Mn Concentration | 100 (Standard) | [4] |
| Manganese Oxide (MnO) | Broiler Chicks | Bone Mn Concentration | 70.3 - 93.1 | [4] |
| Manganese Proteinate | Broiler Chicks | Bone Mn Concentration | 105 | [5] |
| Manganese Proteinate | Broiler Chicks | Liver Mn Concentration | 128 | [5] |
| Manganese-Amino Acid Chelate | Broiler Chicks | Tibia Mn Concentration | Higher than MnSO₄ | [6] |
| Manganese Threonine Chelate | Broiler Chicks | Body Weight | 185 | [6] |
| Manganese Threonine Chelate | Broiler Chicks | Feed Conversion Ratio | 433 | [6] |
Table 2: Effects of Different Manganese Sources on Performance in Laying Hens
| Manganese Source | Animal Model | Parameter | Observation | Reference |
| Manganese Sulfate | Laying Hens | Egg Production | Optimized at 30-40 mg/kg | [7] |
| Organic Manganese | Laying Hens | Egg Production | Optimized at 30-40 mg/kg | [7] |
| Manganese Oxide | Laying Hens | Egg Production | Optimized at 80-90 mg/kg | [7] |
| Manganese Glycinate | Laying Hens | Tibia, Yolk, Shell, Serum, Liver Mn | Significantly increased vs. basal diet |
Table 3: Comparative Efficacy of Manganese Sources in Swine
| Manganese Source | Animal Model | Parameter | Observation | Reference |
| Manganese Sulfate | Growing-Finishing Pigs | Final Body Weight, ADG, ADFI | Lower than Mn Hydroxychloride | [8] |
| Manganese Hydroxychloride | Growing-Finishing Pigs | Final Body Weight, ADG, ADFI | Higher than MnSO₄ | [8][9] |
| Manganese-Amino Acid Complex | Sows | Newborn Piglet Weight | Increased with 20-40 ppm supplementation | [10] |
Table 4: Comparative Bioavailability of Manganese Sources in Ruminants
| Manganese Source | Animal Model | Parameter Measured | Relative Bioavailability (%) | Reference |
| Manganese Sulfate (MnSO₄) | Sheep | Liver, Kidney, Bone Mn | 100 (Standard) | [11] |
| Manganese Oxide (MnO) | Sheep | Liver, Kidney, Bone Mn | 57.7 | [11] |
| Manganese Carbonate (MnCO₃) | Sheep | Liver, Kidney, Bone Mn | 27.8 | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
Protocol 1: Determination of Relative Bioavailability of Manganese in Broiler Chicks
-
Objective: To determine the relative bioavailability of a test manganese source compared to a standard source (e.g., Manganese Sulfate).
-
Animal Model: Day-old male broiler chicks (e.g., Cobb 500).
-
Experimental Design:
-
Chicks are fed a basal diet low in manganese for a depletion period (e.g., 7 days).
-
Following depletion, chicks are randomly assigned to dietary treatment groups.
-
Treatments consist of the basal diet supplemented with graded levels of manganese from the standard source and the test source. A negative control group receiving only the basal diet is also included.
-
The experimental period typically lasts for 2-3 weeks.
-
-
Data Collection:
-
At the end of the trial, birds are euthanized, and specific tissues (e.g., tibia, liver, kidney) are collected.
-
Performance parameters such as body weight gain and feed conversion ratio are recorded.
-
-
Analytical Method:
-
Statistical Analysis:
-
The bioavailability of the test source relative to the standard source is calculated using the slope-ratio assay method, where tissue manganese concentration is regressed on supplemental manganese intake.[5]
-
Protocol 2: Evaluation of Manganese Source on Laying Hen Performance and Egg Quality
-
Objective: To evaluate the effect of different manganese sources on egg production, eggshell quality, and manganese deposition in eggs.
-
Animal Model: Laying hens (e.g., Hy-Line W-36).
-
Experimental Design:
-
Hens are fed a basal diet with no supplemental manganese for a depletion period (e.g., 4 weeks).
-
Hens are then randomly allocated to treatment groups, each receiving the basal diet supplemented with different levels and sources of manganese.
-
The experimental period typically lasts for 12 weeks.
-
-
Data Collection:
-
Daily egg production and feed intake are recorded.
-
Egg quality parameters (e.g., egg weight, eggshell strength, eggshell thickness) are measured at regular intervals.
-
Samples of egg yolk and eggshell are collected for manganese analysis.
-
-
Analytical Method:
-
Manganese concentrations in feed, yolk, and shell are determined by AAS or ICP-MS.
-
-
Statistical Analysis:
-
Data are analyzed using analysis of variance (ANOVA) to determine the effects of manganese source and level on the measured parameters. Broken-line regression analysis can be used to estimate optimal supplementation levels.[7]
-
Mandatory Visualization
Signaling Pathway: Role of Manganese in Antioxidant Defense
Manganese is a critical cofactor for the mitochondrial enzyme Manganese Superoxide Dismutase (Mn-SOD), which plays a central role in mitigating oxidative stress.
References
- 1. This compound - Choice Org [choiceorg.com]
- 2. Manganese 2-glycerophosphate | C3H7MnO6P | CID 76969465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Manganese - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medtextpublications.com [medtextpublications.com]
- 7. nutriscienceusa.com [nutriscienceusa.com]
- 8. In-feed organic and inorganic manganese supplementation on broiler performance and physiological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Tissue manganese concentrations and antioxidant enzyme activities in rats given total parenteral nutrition with and without supplemental manganese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ANALYTICAL METHODS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Microdetermination of manganese in animal tissues by flameless atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tvmdl.tamu.edu [tvmdl.tamu.edu]
evaluating the catalytic efficiency of manganese glycerophosphate against other manganese catalysts
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of catalysis, manganese-based catalysts have emerged as a versatile and cost-effective alternative to precious metal catalysts. Their diverse oxidation states and coordination chemistry allow them to participate in a wide array of chemical transformations. This guide provides a comparative evaluation of the catalytic efficiency of manganese glycerophosphate against other prominent manganese catalysts, including manganese oxides, manganese porphyrins, and manganese nanozymes. The information is curated to assist researchers, scientists, and drug development professionals in selecting the appropriate manganese catalyst for their specific applications.
While direct quantitative comparisons of catalytic efficiency across different catalyst types and reaction conditions are challenging, this guide consolidates available experimental data to offer a comprehensive overview.
Comparative Analysis of Catalytic Performance
The catalytic efficiency of manganese compounds is highly dependent on the nature of the catalyst, the specific reaction, and the experimental conditions. Below is a summary of the available quantitative data for different classes of manganese catalysts.
Table 1: Comparison of Catalytic Efficiency of Various Manganese Catalysts
| Catalyst Type | Catalyst Example | Reaction Type | Substrate | Product | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Yield (%) | Reference |
| Manganese Porphyrin | (TMP)Mn(III)Cl | Alkane Oxidation | Cyclooctane | Oxidized Products | - | 76 | - | [1] |
| Manganese Porphyrin | (TMP)Mn(III)Cl | Alkane Fluorination | Cyclooctane | Fluorinated Products | - | 38 | - | [1] |
| Manganese Porphyrin | MnBr8P1 | Cyclohexane (B81311) Oxidation | Cyclohexane | Cyclohexanol (B46403) & Cyclohexanone | - | - | 30 | [2] |
| Manganese Porphyrin | cis/trans-MnBr8P2 | Cyclohexane Oxidation | Cyclohexane | Cyclohexanol & Cyclohexanone | - | - | 55 | [2] |
| Manganese(I) Complex | Mn-I pincer complex | Reformation of Ethylene Glycol | Ethylene Glycol | Glycolic Acid | 2400 | - | 96 | [3] |
| Manganese Oxide | MnO₂ | NO Oxidation | NO | NO₂ | - | - | 91.4 | [4] |
| Manganese Oxide | Mn₂O₃ | NO Oxidation | NO | NO₂ | - | - | <91.4 | [4] |
| Manganese Oxide | Mn₃O₄ | NO Oxidation | NO | NO₂ | - | <91.4 | [4] | |
| Manganese Nanozyme | Mn-SAzyme | Peroxidase-like | TMB | Oxidized TMB | - | - | - | [5] |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Direct comparison is limited due to varying experimental conditions.
In-depth Look at Manganese Catalyst Families
This compound and Related Compounds
Direct quantitative data on the catalytic efficiency of this compound, in terms of TON and TOF, is scarce in the reviewed literature. However, a closely related compound, manganese glycerolate, has been studied as a catalyst for simultaneous esterification and transesterification, key reactions in biodiesel production. Research indicates that this catalyst demonstrates a flexible coordination geometry between tetrahedral and octahedral forms, facilitating the coordination of reactants. The activation energy for the reaction was determined to be 112.7 kJ mol⁻¹, suggesting a surface-mediated catalytic process. Under optimized conditions, a biodiesel yield of over 99% was achieved in 1.5 hours[6].
The synthesis of this compound typically involves the reaction of manganese hydroxide (B78521) with glycerophosphoric acid under controlled pH conditions[7].
Manganese Oxides (MnOx)
Manganese oxides are among the most studied manganese-based catalysts due to their low cost, abundance, and excellent redox properties. Their catalytic activity is strongly influenced by their crystalline structure and the oxidation state of manganese.
-
Catalytic Activity : Different polymorphs of MnO₂ (α, β, γ, δ) exhibit varying catalytic efficiencies in oxidation reactions. For instance, in the oxidation of NO, the activity follows the order MnO₂ > Mn₂O₃ > Mn₃O₄, with MnO₂ achieving up to 91.4% conversion at 250 °C[4]. The redox properties and the presence of active oxygen species are considered key factors for their catalytic performance[4].
-
Applications : They are widely used in environmental catalysis, such as the oxidation of carbon monoxide and nitrogen oxides, and in organic synthesis.
Manganese Porphyrins
Manganese porphyrins are synthetic mimics of cytochrome P450 enzymes and are effective catalysts for a variety of oxidation reactions, including hydroxylation, epoxidation, and C-H bond activation.
-
Catalytic Activity : The catalytic efficiency of manganese porphyrins can be tuned by modifying the peripheral substituents on the porphyrin ring. For example, in the oxidation of cyclohexane, third-generation catalysts (e.g., MnBr₈P₂ isomers) show significantly higher product yields (up to 55%) compared to second-generation catalysts[2]. In alkane oxidation, a turnover frequency (TOF) of 76 h⁻¹ has been reported for (TMP)Mn(III)Cl[1].
-
Mechanism : The catalytic cycle is believed to involve high-valent manganese-oxo species as the active oxidizing intermediates.
Manganese Nanozymes
Manganese-based nanozymes are nanomaterials with enzyme-like characteristics. They have garnered significant interest in biomedical applications due to their catalytic activities that can mimic natural enzymes like peroxidase, catalase, and superoxide (B77818) dismutase.
-
Catalytic Activity : The catalytic efficiency of manganese nanozymes is influenced by factors such as size, morphology, and surface chemistry. Single-atom manganese nanozymes (Mn-SAzymes) have shown enhanced peroxidase-like activity compared to their nanoparticle counterparts[5]. The Michaelis-Menten kinetics for an Mn-SAzyme with TMB as a substrate showed a Kₘ of 0.095 mM and a Vₘₐₓ of 23.11 μM/min[5].
-
Applications : They are being explored for applications in biosensing, cancer therapy, and as antioxidants.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of catalytic studies. Below are representative protocols for the synthesis and catalytic testing of different manganese catalysts.
Synthesis of this compound
A common laboratory method involves the direct reaction of a manganese source with glycerophosphoric acid[7].
-
Reactants : Manganese hydroxide and glycerophosphoric acid.
-
Procedure :
-
React manganese hydroxide with glycerophosphoric acid in a nearly 1:1 molar ratio.
-
Maintain the reaction medium under neutral to slightly acidic conditions.
-
Control of pH is critical to facilitate the reaction and prevent the degradation of the glycerophosphate.
-
The resulting this compound can be isolated and purified.
-
Catalytic Oxidation of Cyclohexane using Manganese Porphyrins
This protocol is based on studies of cyclohexane oxidation catalyzed by manganese porphyrins[2].
-
Catalyst : Manganese(III) porphyrin complex (e.g., MnBr₈P₁ or cis/trans-MnBr₈P₂).
-
Reactants : Cyclohexane (substrate), iodosylbenzene (PhIO) or iodobenzene (B50100) diacetate (PhI(OAc)₂) (oxidant).
-
Procedure :
-
In a reaction vessel, dissolve the manganese porphyrin catalyst in a suitable solvent (e.g., CH₂Cl₂).
-
Add cyclohexane to the solution.
-
Initiate the reaction by adding the oxidant.
-
Stir the reaction mixture at room temperature for a specified duration.
-
Monitor the reaction progress and product formation using gas chromatography (GC).
-
Quantify the yields of cyclohexanol and cyclohexanone.
-
Evaluation of Peroxidase-Like Activity of Manganese Nanozymes
This protocol describes a typical assay to measure the peroxidase-like activity of manganese nanozymes[5].
-
Materials : Manganese nanozyme (e.g., Mn-SAzyme), 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) as the chromogenic substrate, hydrogen peroxide (H₂O₂), and a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.0).
-
Procedure :
-
Prepare a reaction mixture containing the manganese nanozyme, TMB, and H₂O₂ in the buffer solution.
-
Incubate the mixture at a specific temperature for a set time.
-
Measure the absorbance of the solution at 652 nm using a UV-Vis spectrophotometer to quantify the oxidized TMB product.
-
To determine the kinetic parameters (Kₘ and Vₘₐₓ), vary the concentration of one substrate (e.g., TMB) while keeping the other (H₂O₂) at a saturating concentration, and measure the initial reaction rates.
-
Visualizing Catalytic Processes
Diagrams can aid in understanding the complex processes involved in catalysis. Below are Graphviz diagrams illustrating a general catalytic cycle and a workflow for evaluating catalyst performance.
Caption: A generalized catalytic cycle for a manganese catalyst.
Caption: A typical workflow for evaluating the performance of a manganese catalyst.
References
A Researcher's Guide to Ensuring Reproducibility with Manganese Glycerophosphate from Different Sources
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement. In drug development and biological research, the purity and consistency of reagents are critical factors that can significantly impact experimental outcomes. Manganese glycerophosphate, a key nutrient and cofactor in many biological processes, is sourced from various manufacturers, and potential variabilities between these sources can introduce unwelcome inconsistencies in research findings.
Potential Sources of Variability Between Suppliers
Before delving into experimental comparisons, it's crucial to understand what factors can differ between sources of this compound. These variabilities can arise from differences in manufacturing processes, purification methods, and storage conditions.
Caption: Potential sources of variability in this compound from different suppliers.
Proposed Experimental Workflow for Comparative Analysis
To systematically evaluate and compare different sources of this compound, a multi-tiered approach is recommended. This workflow progresses from basic physicochemical characterization to more complex biological assessments.
Caption: A tiered experimental workflow for comparing different sources of this compound.
Data Presentation: Comparative Tables
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. Below are template tables for recording your experimental findings.
Table 1: Physicochemical Characterization
| Parameter | Source A | Source B | Source C | Acceptance Criteria |
| Purity (Manganese Content, %) | e.g., >98% | |||
| Heavy Metals (ppm) | ||||
| - Lead (Pb) | e.g., <10 ppm | |||
| - Arsenic (As) | e.g., <3 ppm | |||
| - Mercury (Hg) | e.g., <1 ppm | |||
| Solubility in Water (mg/mL) | Report Value | |||
| Dissolution Rate (t½, min) | Report Value |
Table 2: In Vitro Cell-Based Assays
| Parameter | Source A | Source B | Source C | Control |
| Cell Viability (IC50, µM) | N/A | |||
| Cellular Manganese Uptake (ng/mg protein) | Baseline | |||
| Manganese-Dependent Enzyme Activity (U/mg protein) | Baseline |
Table 3: In Vivo Bioavailability
| Parameter | Source A | Source B | Source C | Control |
| Tibia Manganese Concentration (µg/g) | Baseline | |||
| Kidney Manganese Concentration (µg/g) | Baseline | |||
| Relative Bioavailability (%) | N/A |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of your comparisons.
Physicochemical Characterization
-
Manganese Content Assay (ICP-MS):
-
Accurately weigh approximately 100 mg of this compound from each source.
-
Digest the samples in a solution of nitric acid and hydrogen peroxide using a microwave digestion system.
-
Dilute the digested samples to a known volume with deionized water.
-
Analyze the manganese concentration using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) against a certified manganese standard.
-
Calculate the percentage of manganese in the original sample.
-
-
Heavy Metal Analysis:
-
Prepare samples as described for the manganese content assay.
-
Analyze the concentrations of lead, arsenic, and mercury using ICP-MS with appropriate standards for each element.
-
-
Solubility and Dissolution Rate:
-
Prepare saturated solutions of each this compound source in deionized water at a controlled temperature (e.g., 25°C).
-
After equilibration, filter the solutions and determine the manganese concentration in the filtrate using ICP-MS to calculate solubility.
-
For dissolution rate, add a known amount of each source to a fixed volume of water with constant stirring.
-
Take aliquots at various time points, filter, and measure the manganese concentration to determine the rate of dissolution.
-
In Vitro Cell-Based Assays
-
Cytotoxicity Assay (MTT):
-
Seed a suitable cell line (e.g., HepG2, Caco-2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each this compound source for a defined period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 value.
-
-
Cellular Manganese Uptake:
-
Culture cells to confluence in 6-well plates.
-
Expose the cells to a fixed concentration of each this compound source for a specific time.
-
Wash the cells thoroughly with ice-cold PBS to remove extracellular manganese.
-
Lyse the cells and determine the protein concentration of the lysate.
-
Digest the cell lysate and analyze the manganese content using ICP-MS.
-
Express the cellular manganese uptake as ng of manganese per mg of total cell protein.
-
In Vivo Bioavailability Study
-
Animal Model and Dosing:
-
Use a suitable animal model (e.g., Sprague-Dawley rats) and acclimate them to the housing conditions.
-
Divide the animals into groups, with each group receiving a specific source of this compound or a control vehicle.
-
Administer the compounds orally at a defined dose for a set period.
-
-
Tissue Analysis:
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., tibia, kidney).
-
Clean the tissues of any adhering soft tissue.
-
Dry the tissues to a constant weight.
-
Digest the dried tissues and analyze the manganese concentration using ICP-MS.[1]
-
Calculate the relative bioavailability of each source compared to a standard (e.g., manganese sulfate).
-
Impact on Cellular Signaling
Manganese is a critical cofactor for numerous enzymes, and its intracellular concentration can influence various signaling pathways. For instance, manganese can impact the insulin/IGF signaling pathway, which is crucial for cell growth, metabolism, and survival.[2][3] Variability in the bioavailability of manganese from different sources could potentially lead to inconsistent effects on these pathways.
Caption: A simplified diagram of the manganese-influenced Insulin/IGF signaling pathway.[2][3]
By implementing this comprehensive comparison guide, researchers can confidently select a source of this compound that ensures the consistency and reproducibility of their experimental results, ultimately contributing to the integrity and advancement of their scientific endeavors.
References
Benchmarking Manganese Glycerophosphate: A Comparative Guide for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Manganese glycerophosphate is an organometallic compound increasingly utilized across various industries, from pharmaceuticals and nutritional supplements to food and beverage fortification and chemical synthesis. Its purported benefits often include enhanced bioavailability and stability compared to inorganic manganese salts. This guide provides an objective comparison of this compound's performance against common alternatives, supported by available experimental data, to aid in formulation and development decisions.
I. Performance in Animal Nutrition
In animal nutrition, particularly for poultry and swine, the bioavailability of manganese is a critical performance indicator. It directly impacts skeletal development, metabolic function, and overall growth. While direct comparative studies including this compound are limited, we can infer its potential performance by examining data from studies on other organic and inorganic manganese sources.
Common Alternatives:
-
Manganese Sulfate (B86663) (MnSO₄)
-
Manganese Oxide (MnO)
-
Manganese Proteinate (organic)
-
Manganese Chelates (organic)
Key Performance Metrics:
-
Bioavailability: The proportion of ingested manganese that is absorbed and utilized by the animal.
-
Body Weight Gain (BWG): An indicator of overall growth performance.
-
Feed Conversion Ratio (FCR): The efficiency with which feed is converted into biomass.
-
Tissue Manganese Concentration: The level of manganese accumulation in tissues like bone (tibia) and liver, indicating absorption.
Quantitative Data Summary:
| Manganese Source | Animal Model | Relative Bioavailability (%) (vs. MnSO₄) | Key Findings |
| Manganese Proteinate | Broiler Chickens | 105-128% | Manganese proteinate showed higher bioavailability based on tibia and liver manganese concentrations compared to manganese sulfate.[1] |
| Manganese Oxide | Broiler Chickens | 27-182% | The bioavailability of manganese oxide varies significantly based on purity and physical characteristics.[2][3] In some cases, it is significantly less bioavailable than manganese sulfate.[4] |
| Organic Manganese (general) | Broiler Chickens | Higher than inorganic sources | Lower levels of organic manganese were required to optimize feed conversion ratio compared to inorganic manganese.[5] |
| Manganese Hydroxychloride | Growing-Finishing Pigs | - | In some studies, supplementation with a specific manganese hydroxychloride product improved body weight and average daily gain compared to a control diet and another manganese hydroxychloride product. |
| Organic Manganese (HMTBa) | Pigs | Higher than inorganic sources | Organic manganese showed improved absorption and retention compared to inorganic sulfates when included in a corn-soybean meal diet.[6] |
Note: Data for this compound is not directly available in these comparative studies. However, as an organic salt, it is hypothesized to have higher bioavailability than inorganic sources like manganese sulfate and oxide.
II. Performance in Pharmaceuticals
In pharmaceutical formulations, this compound is used as a source of manganese in nutritional supplements and therapeutic products. Key performance considerations are its bioavailability in humans and its stability within the final dosage form.
Common Alternatives:
-
Manganese Sulfate (MnSO₄)
-
Manganese Chloride (MnCl₂)
-
Manganese Gluconate
Key Performance Metrics:
-
Bioavailability in Humans: The extent and rate of manganese absorption.
-
Stability: The ability to resist chemical degradation and physical changes in a formulation over time.
Performance Insights:
-
Stability: this compound is described as a stable compound.[10] However, in liquid formulations, the stability of any mineral salt can be influenced by factors like pH, temperature, and the presence of other ingredients. While direct comparative stability studies are scarce, the general principles of salt stability in pharmaceutical solutions would apply.
III. Performance in Food and Beverage Fortification
The addition of manganese to food and beverage products aims to address nutritional deficiencies. The primary challenges are ensuring the stability of the fortificant without negatively impacting the sensory properties of the food matrix.
Common Alternatives:
-
Manganese Sulfate (MnSO₄)
-
Manganese Gluconate
Key Performance Metrics:
-
Stability in Food Matrix: Resistance to degradation and interaction with food components during processing and storage.
-
Organoleptic Impact: The effect on taste, odor, color, and texture of the fortified product.
Performance Insights:
-
Stability: this compound's stability is a potential advantage in food fortification. Its organic nature may reduce pro-oxidative activities that can occur with inorganic salts, which can lead to off-flavors and nutrient degradation.
-
Organoleptic Impact: Generally, mineral fortification can introduce undesirable sensory changes, such as a metallic taste.[11] While specific data on the sensory profile of this compound in fortified foods is limited, its organic form might result in a less pronounced metallic off-taste compared to inorganic salts. Sensory evaluation of the final product is crucial.
IV. Performance as a Catalyst in Chemical Synthesis
Manganese compounds are valued as catalysts in a variety of organic reactions due to their multiple oxidation states and cost-effectiveness.
Common Alternatives:
-
Manganese Acetate (B1210297)
-
Manganese Chloride
-
Manganese Oxides
Key Performance Metrics:
-
Catalytic Activity: The rate at which the catalyst promotes a chemical reaction.
-
Selectivity: The ability of the catalyst to direct a reaction to form a desired product while minimizing byproducts.
-
Yield: The amount of desired product obtained.
Performance Insights:
This compound can be used as a reagent or catalyst in organic synthesis.[12] However, specific quantitative data benchmarking its catalytic performance against other manganese salts like manganese acetate or chloride for specific reactions is not widely published. The choice of catalyst is highly dependent on the specific reaction, with manganese oxides being effective for oxidation reactions and manganese complexes used for transformations like the conversion of glycerol (B35011) to lactic acid.[13][14][15][16]
V. Experimental Protocols
Bioavailability Assessment in Animal Models (e.g., Broiler Chickens)
Objective: To determine the relative bioavailability of manganese from different sources.
Methodology:
-
Animal Model: Day-old broiler chicks are typically used.
-
Dietary Treatments: A basal diet low in manganese is formulated. This diet is then supplemented with graded levels of a standard manganese source (e.g., manganese sulfate) and the test sources (e.g., this compound, manganese oxide). A control group receives the basal diet with no added manganese.
-
Feeding Trial: Chicks are randomly assigned to dietary treatments and fed for a specified period (e.g., 21 days).
-
Data Collection: Body weight gain and feed intake are recorded to calculate the feed conversion ratio.
-
Tissue Analysis: At the end of the trial, tissue samples (typically tibia and liver) are collected. The manganese concentration in these tissues is determined using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Data Analysis: The relative bioavailability of the test sources is calculated using the slope-ratio assay, where the slope of the regression of tissue manganese concentration on the dietary intake of the test source is compared to the slope for the standard source (manganese sulfate, set at 100%).[1][4]
Stability Testing of Liquid Formulations
Objective: To assess the chemical stability of this compound in a liquid oral solution compared to an alternative like manganese sulfate.
Methodology:
-
Formulation: Prepare liquid oral solutions containing a defined concentration of this compound and, in parallel, manganese sulfate. The formulation base should be representative of a typical product (e.g., containing sweeteners, preservatives, and buffering agents).
-
Stability Chambers: Store samples of each formulation under accelerated stability conditions (e.g., 40°C / 75% relative humidity) and long-term stability conditions (e.g., 25°C / 60% relative humidity).[17][18][19]
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).
-
Analytical Testing: At each time point, analyze the samples for:
-
Data Evaluation: Compare the rate of degradation and the changes in physical properties between the this compound and manganese sulfate formulations.
Sensory Evaluation of Fortified Food
Objective: To assess the organoleptic impact of fortifying a food product (e.g., milk) with this compound.
Methodology:
-
Sample Preparation: Prepare samples of the food product (e.g., milk) fortified with this compound at different concentrations. A control sample without fortification should also be prepared.
-
Sensory Panel: Recruit and train a panel of sensory assessors.
-
Evaluation: Conduct a sensory evaluation session in a controlled environment. Panelists should evaluate the samples for attributes such as:
-
Taste: Metallic, bitter, sweet, overall taste.
-
Odor: Any off-odors.
-
Appearance: Color and clarity.
-
Mouthfeel: Astringency, texture.
-
Overall Acceptability.
-
-
Scoring: Use a structured scoring system (e.g., a 9-point hedonic scale) for each attribute.
-
Data Analysis: Statistically analyze the sensory scores to determine if there are significant differences between the control and fortified samples, and among the different fortification levels.[22][23][24][25]
References
- 1. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining Relative Bioavailability of Different Manganese Sources in Broiler Diets [journals.iau.ir]
- 3. sid.ir [sid.ir]
- 4. Bioavailability of manganese sulfate and manganese monoxide in chicks as measured by tissue uptake of manganese from conventional dietary levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of manganese preconditioning and replacing inorganic manganese with organic manganese on performance of male broiler chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Digestibility and retention of zinc, copper, manganese, iron, calcium, and phosphorus in pigs fed diets containing inorganic or organic minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. Manganese – a scoping review for Nordic Nutrition Recommendations 2023 | Food & Nutrition Research [foodandnutritionresearch.net]
- 9. Manganese – a scoping review for Nordic Nutrition Recommendations 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrated this compound EP BP FCC Food Grade Manufacturers [mubychem.com]
- 11. Sensory Evaluation of Foods with Added Micronutrient Powder (MNP) “Taburia” to Assess Acceptability among Children Aged 6–24 Months and Their Caregivers in Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nutriscienceusa.com [nutriscienceusa.com]
- 13. Manganese-catalysed dehydrogenative oxidation of glycerol to lactic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. unicef.org [unicef.org]
- 18. database.ich.org [database.ich.org]
- 19. tenney.com [tenney.com]
- 20. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 21. merckmillipore.com [merckmillipore.com]
- 22. researchgate.net [researchgate.net]
- 23. ijfmr.com [ijfmr.com]
- 24. dairyproductscontest.org [dairyproductscontest.org]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Manganese Glycerophosphate
The following guide provides essential safety and logistical information for the proper handling and disposal of Manganese Glycerophosphate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and compliance with environmental regulations.
Immediate Safety and Logistical Information
Before handling or preparing this compound for disposal, it is imperative to follow established safety protocols. The primary route of disposal is through your institution's certified hazardous waste management program.
1.1 Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing the appropriate PPE to prevent skin contact, eye exposure, and inhalation of dust.[1]
1.2 Incompatible Materials
Store this compound waste away from incompatible materials to prevent hazardous reactions.
-
Strong Oxidizing Agents [1]
1.3 Spill Response
In the event of a spill, follow these procedures:
-
Ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, sweep up the spilled solid material.[1][2]
-
Avoid actions that create dust.[1]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Clean the contaminated surface thoroughly.[1]
Operational and Disposal Plans
Disposal of this compound is governed by federal, state, and local regulations.[3] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] Chemical waste generators are responsible for correctly classifying their waste.[3][5][6]
2.1 Disposal of Solid this compound
This is the most direct and recommended disposal method for the pure, unused, or waste compound.
Step-by-Step Procedure:
-
Containerization: Place the solid this compound waste into a sturdy, leak-proof container that is compatible with the chemical. Ensure the container is clearly labeled.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
The associated hazards (e.g., Irritant).
-
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area. Keep it away from incompatible materials.[1]
-
Pickup: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
2.2 Pre-treatment and Disposal of Aqueous Solutions
For dilute aqueous solutions containing this compound, a neutralization and precipitation procedure may be employed to reduce the volume of hazardous waste. This protocol is adapted from general methods for manganese-containing acidic or aqueous waste streams.[7][8] Note: The final solid precipitate must still be disposed of as hazardous waste.[7]
Experimental Protocol:
-
Objective: To precipitate manganese from an aqueous solution to separate it from the non-hazardous liquid supernatant.
-
Materials:
-
Aqueous this compound waste
-
Dilute Sodium Hydroxide (B78521) (e.g., 1 M NaOH) or other suitable base
-
pH meter or pH indicator strips
-
Large, chemical-resistant beaker
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Labeled hazardous waste containers (one for solid, one for aqueous if required)
-
Procedure:
-
Preparation: Perform this procedure in a chemical fume hood while wearing all required PPE.[7]
-
Dilution: If the solution is concentrated, slowly add the waste to a large volume of cold water (a 1:10 dilution is a safe starting point) in a large beaker with stirring.[8]
-
Neutralization & Precipitation:
-
Slowly add the dilute base solution dropwise while continuously stirring and monitoring the pH.
-
As the pH increases, manganese will precipitate out of the solution as a solid (manganese hydroxide or phosphate).[7][8]
-
Continue adding base until the pH of the slurry is stable within a neutral range of 6.0 - 9.0.[7][8]
-
-
Settling: Allow the mixture to stand for at least one hour to ensure complete precipitation.[7][8]
-
Separation:
-
Separate the solid precipitate from the liquid using vacuum filtration or decantation.[7]
-
Solid Waste: Place the collected manganese-containing precipitate into a labeled hazardous waste container for solid chemical waste. This must be disposed of via your institution's hazardous waste program.[7]
-
Liquid Waste (Supernatant): The remaining liquid must be tested for manganese content to ensure it meets local sewer disposal limits. If the concentration is below the regulatory threshold and the pH is neutral, the liquid may be eligible for drain disposal with copious amounts of water. Always verify this with your local wastewater authority and institutional EHS office before proceeding. If it exceeds the limits, it must be collected as aqueous hazardous waste.[7][8]
-
Data Presentation
The following table summarizes key parameters relevant to the handling and disposal of manganese-containing compounds.
| Parameter | Guideline / Value | Regulatory Body / Source | Notes |
| Waste Classification | Generator must determine if hazardous under 40 CFR 261.3[3] | EPA | Manganese is a listed toxic substance under EPCRA Section 313.[9] |
| Occupational Exposure Limit (Manganese) | OSHA PEL: 5 mg/m³ (Ceiling) | OSHA | This is the Permissible Exposure Limit for manganese compounds.[7] |
| Neutralization Target pH | 6.0 - 9.0 | General Lab Practice / Local Regulations | The exact pH range for sewer disposal is determined by local authorities.[7][8] |
Mandatory Visualization
The diagram below illustrates the decision-making workflow for the proper disposal of this compound waste.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. aksci.com [aksci.com]
- 4. youtube.com [youtube.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PRODUCTION, IMPORTORT, USE, AND DISPOSAL - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
